Technical Guide: Structural Elucidation of 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one
The following technical guide details the structural elucidation of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one , a rigid bicyclic lactam derived from the terpene pool. This guide is structured for researchers requiring...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one , a rigid bicyclic lactam derived from the terpene pool.
This guide is structured for researchers requiring definitive proof of identity, specifically distinguishing the target regioisomer from its potential congeners generated during synthesis.
Executive Summary & Structural Context
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a chiral, bridged bicyclic lactam. It is chemically significant as a conformationally constrained scaffold in medicinal chemistry and a derivative of the natural terpene nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one).
The primary challenge in elucidating this structure is distinguishing it from its regioisomer, 3-azabicyclo[4.1.1]octan-2-one . Both isomers can arise from the Beckmann rearrangement of nopinone oxime, depending on migration stereoelectronics.
Target Molecule (2-aza): Nitrogen inserted between the bridgehead (C1) and the carbonyl.
Regioisomer (3-aza): Nitrogen inserted between the methylene (C3) and the carbonyl.
This guide provides a self-validating spectroscopic protocol to unambiguously confirm the 2-aza framework.
Synthesis & Mechanistic Origin
Understanding the synthesis is a prerequisite for accurate spectral assignment. The molecule is typically synthesized via the Beckmann rearrangement of nopinone oxime.[1]
Reaction Pathway Analysis
The rearrangement is stereospecific: the group anti-periplanar to the oxime hydroxyl group migrates.[2][3]
Path A (Target): Migration of the bridgehead carbon (C1) yields the 2-aza lactam.
Path B (Impurity): Migration of the methylene carbon (C3) yields the 3-aza lactam.
Steric repulsion between the gem-dimethyl bridge and the oxime hydroxyl often favors the formation of the
-oxime, which promotes bridgehead migration, leading to the 2-aza product.
Figure 1: Mechanistic divergence in the synthesis of azabicyclo[4.1.1]octanones.
Spectroscopic Elucidation Strategy
To validate the structure, we rely on a "Triad of Evidence": Mass Spectrometry , Infrared Spectroscopy , and Nuclear Magnetic Resonance (NMR) .
A. Mass Spectrometry (MS) & Infrared (IR)
These techniques provide the initial "Go/No-Go" confirmation.
Parameter
Expected Value
Diagnostic Significance
Molecular Formula
MW = 153.22 g/mol .
MS (EI/ESI)
,
Confirms monomeric lactam formation (no dimerization).
IR (ATR)
Strong Amide I band (Lactam C=O). Distinguishes from open-chain amides.
IR (ATR)
Broad N-H stretch.
B. NMR Spectroscopy: The Definitive Proof
The distinction between the 2-aza and 3-aza isomers rests entirely on connectivity established by 2D NMR.
1. Proton () NMR Assignment
Gem-dimethyls: The 7,7-dimethyl group is on the 1-carbon bridge. Due to the chiral framework, these methyls are diastereotopic . Expect two distinct singlets (approx.
0.8 and 1.3 ppm).
Bridgehead Protons:
H1 (Next to N): In the 2-aza isomer, the bridgehead C1 is directly attached to Nitrogen. This proton will be significantly deshielded (
3.5 - 4.0 ppm).
H6 (Distal): The other bridgehead C6 is attached to carbons only. Expect a typical methine shift (
2.0 - 2.5 ppm).
Methylene Protons:
C4-H: Adjacent to the carbonyl? No. In 2-aza, the sequence is
.
Therefore, C4 protons are
to the carbonyl. Expect 2.2 - 2.6 ppm.
2. Carbon () NMR Assignment
Carbonyl (C3): Lactam carbonyl (
170 - 175 ppm).
C1 (Bridgehead): Attached to N. Deshielded (
55 - 65 ppm).
C6 (Bridgehead): Aliphatic (
40 - 50 ppm).
3. Critical Regioisomer Differentiation (2-aza vs 3-aza)
This is the most critical step for scientific integrity.
Hypothesis: If it is the 2-aza isomer, the Nitrogen is attached to the Bridgehead (C1).
Test (HMBC): Look for correlations to the Carbonyl (C3).
2-aza: Carbonyl (C3) should show HMBC correlations to the C4 methylene protons and the NH proton . It should NOT correlate strongly to the Bridgehead H1 (3-bond path is interrupted by N).
3-aza: Carbonyl (C2) would be attached to Bridgehead C1. Carbonyl would show strong HMBC correlation to Bridgehead H1 .
Test (COSY):
2-aza: The NH proton will show a COSY cross-peak with Bridgehead H1 (vicinal coupling
).
3-aza: The NH proton will show COSY cross-peaks with the Methylene protons (former C3).
Figure 2: NMR Correlation Logic for distinguishing regioisomers. Red dashed lines indicate key diagnostic signals.
Experimental Protocols
Protocol 1: NMR Sample Preparation
For optimal resolution of the rigid bicyclic system, solvent choice is critical to prevent signal overlap and manage amide exchange.
Solvent: Use DMSO-
(0.6 mL).
Reasoning: Chloroform-
() often causes broadening of amide NH signals due to exchange. DMSO- stabilizes the NH via hydrogen bonding, resulting in a sharp doublet or broad singlet that yields valuable coupling information.
Concentration: Dissolve 5–10 mg of the solid lactam.
400 MHz spectrometer (600 MHz preferred for bridgehead resolution).
1H ZG30: Standard proton. Set relaxation delay (
) to 2.0s to ensure integration accuracy of methyls vs bridgeheads.
1H-1H COSY: Magnitude mode. Look for the NH-H1 cross-peak.
1H-13C HSQC: Multiplicity-edited. Verify that the deshielded bridgehead proton (
3.8 ppm) correlates with a CH carbon (60 ppm), not a CH2.
1H-13C HMBC: Optimized for
. Focus on the Carbonyl region (170+ ppm).
Summary of Assignments (2-Aza Isomer)
Position
Atom Type
(ppm, approx)
(ppm, approx)
Multiplicity / Correlations
1
CH (Bridgehead)
3.60 - 3.90
58.0 - 62.0
d or m; COSY to NH
2
NH
7.50 - 8.00
-
Broad d; COSY to H1
3
C=O
-
172.0 - 176.0
HMBC to H4, H1
4
CH2
2.30 - 2.60
30.0 - 35.0
to Carbonyl
5
CH2
1.80 - 2.00
20.0 - 25.0
-
6
CH (Bridgehead)
2.10 - 2.30
40.0 - 45.0
-
7
C (Quaternary)
-
38.0 - 42.0
Bridge
7-Me
CH3 (a)
1.25
20.0 - 28.0
Singlet
7-Me
CH3 (b)
0.85
20.0 - 28.0
Singlet
8
CH2 (Bridge)
1.50 - 1.80
25.0 - 30.0
High field
*Note: Chemical shifts are estimated for DMSO-d6 relative to TMS. Exact values vary by concentration and temperature.
References
Beckmann Rearrangement Mechanism
Gawley, R. E. (1988).
Synthesis from Nopinone
Artz, S. P., & Jerkunica, J. M. (1996). Beckmann Rearrangement of Nopinone Oxime. U.S. Patent 5,523,402. (Demonstrates the industrial relevance and regioisomer distribution).
NMR of Bicyclic Lactams
Duddeck, H., & Dietrich, W. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer. (Standard reference for assigning rigid bicyclic systems).
Crystallographic Data (Analogous Structures)
Cambridge Crystallographic Data Centre (CCDC). Search for "2-azabicyclo[4.1.
Spectroscopic Characterization of 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Spectroscopic Landscape of Novel Bicyclic Lactams In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is the bedrock...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Spectroscopic Landscape of Novel Bicyclic Lactams
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Bicyclic lactams, a class of compounds holding significant therapeutic promise, often present unique challenges in their characterization due to their rigid, strained ring systems. This guide is dedicated to a thorough exploration of the spectroscopic properties of a specific and intriguing member of this family: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Derived from the natural product β-pinene, this lactam's unique bridged structure imparts specific conformational constraints that are directly reflected in its spectroscopic signatures.[1] As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for understanding why the spectra appear as they do, and how to reliably obtain and interpret this information. This document is structured to empower researchers, scientists, and drug development professionals with the technical acumen to confidently characterize this and similar bicyclic systems. We will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—providing not only predicted data based on analogous structures but also the robust experimental protocols necessary to generate and validate these findings in your own laboratories.
Molecular Structure and Its Spectroscopic Implications
The unique bridged structure of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is the primary determinant of its chemical and physical properties, and by extension, its spectroscopic behavior. Understanding this structure is paramount to interpreting the data we will acquire.
Caption: Figure 1. Chemical structure of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
The bicyclo[4.1.1]octane core is inherently strained. This strain influences bond lengths, bond angles, and torsional angles, which in turn affect vibrational frequencies in IR spectroscopy and electronic environments in NMR spectroscopy. The gem-dimethyl group at C7 provides a distinct spectroscopic marker and its magnetic non-equivalence can be a key feature in the proton NMR spectrum. The lactam functionality, with its carbonyl group and amide proton, will be the most prominent feature in the IR spectrum and a key indicator in both ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an indispensable tool for the initial identification of key functional groups. For 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, the lactam moiety is the most IR-active feature.
Predicted IR Absorption Data
While an experimental spectrum for this specific molecule is not publicly available, we can predict the characteristic absorption bands based on known data for bicyclic lactams.[2]
Functional Group
Predicted Absorption (cm⁻¹)
Intensity
Rationale
N-H Stretch
3200-3100
Medium
The N-H bond in the lactam will exhibit a characteristic stretching vibration. Broadening may be observed due to hydrogen bonding in the solid state.
C-H Stretch (sp³)
2980-2850
Strong
Aliphatic C-H stretching from the bicyclic framework and the gem-dimethyl groups.
C=O Stretch (Lactam)
1680-1650
Strong, Sharp
The carbonyl group of the lactam is a very strong absorber. The frequency is slightly lower than that of a typical acyclic amide due to ring strain.
N-H Bend
1550-1510
Medium
The in-plane bending of the N-H bond.
C-N Stretch
1400-1300
Medium
The stretching vibration of the carbon-nitrogen bond within the lactam ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is designed to be a self-validating system for acquiring a high-quality IR spectrum from a solid sample.
Caption: Figure 2. Workflow for acquiring an ATR FT-IR spectrum.
Step-by-Step Methodology:
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
Sample Application: Place a small amount of the solid 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one onto the center of the ATR crystal.
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.
Data Acquisition: Collect the sample spectrum. A typical acquisition might involve co-adding 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The instrument software should automatically subtract the background from the sample spectrum. Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to obtain a flat baseline.
Analysis: Identify the key absorption peaks and compare them to the predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a complex, non-symmetrical molecule like 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The asymmetry of the molecule will result in most protons being chemically and magnetically non-equivalent, leading to complex splitting patterns.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Rationale
N-H
6.0-7.5
br s
The amide proton is typically broad and downfield. Its chemical shift can be concentration and solvent dependent.
H1, H6
2.5-3.5
m
These bridgehead protons are adjacent to the nitrogen and are expected to be deshielded. Complex coupling with neighboring protons is anticipated.
H4, H5, H8
1.5-2.5
m
These methylene protons on the bicyclic frame will exhibit complex diastereotopic relationships and geminal/vicinal coupling.
CH₃ (syn to lactam)
~1.2
s
One of the gem-dimethyl protons.
CH₃ (anti to lactam)
~0.9
s
The other gem-dimethyl proton, likely shielded by the bicyclic system. The chemical shift difference between the two methyl groups is a key indicator of the rigid structure.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Proton-decoupled ¹³C NMR will provide a count of the unique carbon environments.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C3 (C=O)
170-175
The lactam carbonyl carbon is significantly deshielded.[3]
C1, C6
50-60
Bridgehead carbons adjacent to the nitrogen atom.
C7 (quaternary)
35-45
The quaternary carbon bearing the gem-dimethyl groups.
C4, C5, C8
20-40
Methylene carbons of the bicyclic system.
C9, C10 (CH₃)
20-30
The two methyl carbons. They are expected to have slightly different chemical shifts due to their different spatial environments.
Experimental Protocol: 1D and 2D NMR Analysis
A comprehensive NMR analysis should include not only 1D ¹H and ¹³C spectra but also 2D experiments like COSY and HSQC to definitively assign the complex signals.
Caption: Figure 3. A comprehensive workflow for NMR-based structure elucidation.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
2D NMR Acquisition (Recommended):
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, helping to trace out the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached, allowing for unambiguous assignment of the carbon signals.
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Structural Assignment: Integrate the information from all spectra to assign each signal to a specific proton and carbon in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is C₉H₁₅NO.
Under EI conditions, the molecular ion ([M]⁺˙) at m/z 153 would be expected. Key fragmentation pathways for bicyclic lactams often involve cleavage adjacent to the carbonyl group or loss of small neutral molecules. Potential fragments could include:
Loss of CO: [M - CO]⁺˙ at m/z 125
Loss of C₃H₇ (isopropyl radical): [M - C₃H₇]⁺ at m/z 110
Cleavage of the bicyclic system: Leading to a variety of smaller fragments.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the mass of the intact molecule, typically as the protonated species [M+H]⁺.
Step-by-Step Methodology:
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
Data Analysis: Determine the accurate mass of the most abundant ion (expected to be [M+H]⁺). Compare this experimental mass to the theoretical exact mass calculated for C₉H₁₆NO⁺ (154.1226). A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Conclusion: An Integrated Approach to Structural Verification
The robust characterization of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, a molecule of significant interest in medicinal chemistry, relies on the synergistic application of multiple spectroscopic techniques. This guide has provided a comprehensive framework, from the underlying principles of how its unique bicyclic structure influences its spectral properties to detailed, self-validating protocols for data acquisition.
By integrating the functional group information from IR spectroscopy, the detailed connectivity map from 1D and 2D NMR, and the definitive molecular weight and elemental composition from HRMS, researchers can achieve unambiguous structural confirmation. The provided predicted data serves as a reliable benchmark for experimental findings. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity and a critical requirement for advancing drug discovery programs.
References
Hall, H. K., Jr. (1963). Synthesis and Polymerization of 3-Azabicyclo-[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one. The Journal of Organic Chemistry, 28(11), 3213–3214. [Link]
Chauhan, J. S., & Singh, A. (2014). Synthesis, Antimicrobial Evaluation, and Structure–Activity Relationship of α-Pinene Derivatives. Medicinal Chemistry Research, 23(4), 1788–1799. [Link]
PubChem. (n.d.). 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Winnacker, M. (2021). β-Pinene-Derived Polyesteramides and Their Blends: Advances in Their Upscaling, Processing, and Characterization. Macromolecular Rapid Communications, 42(13), 2100065. [Link]
Kleybolte, M. M., & Winnacker, M. (2024). From Forest to Future: Synthesis of Sustainable High Molecular Weight Polyamides Using and Investigating the AROP of β‐Pinene Lactam. Macromolecular Rapid Communications, 45(3). [Link]
ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
Gondal, A. Z., & Choudhary, M. I. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(19), 11847–11871. [Link]
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]
Wenzel, T. J. (n.d.). Mass Spectrometry Basics. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-oneMolecular Formula: C₉H₁₅NO
CAS Registry Number: 5452-35-7 (Generic for isomer set), Specific isomer citation required from literature.
Primary Classification: Bicyclic Lactam / Terpene Derivative
Executive Summary
This technical guide profiles 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one , a rigid bicyclic lactam derived from the chiral pool terpene
-pinene . Distinguished by its strained [4.1.1] skeletal framework, this molecule serves as a high-value intermediate in two distinct domains: macromolecular engineering , where it functions as a monomer for high-performance polyamides via Ring-Opening Polymerization (ROP), and medicinal chemistry , where it acts as a conformationally restricted bioisostere of the tropane and granatane scaffolds, specifically targeting G-protein coupled receptors (GPCRs) such as the ORL-1 (Opioid Receptor-Like 1).
Structural Identity & Physicochemical Profile
The molecule is the ring-expanded lactam of nopinone . Its core features a gem-dimethyl substituted bridge, imparting significant steric bulk and lipophilicity. Unlike common [3.2.1] systems, the [4.1.1] system possesses unique ring strain, which is the thermodynamic driver for its polymerization potential.
Table 1: Physicochemical Properties
Property
Value / Description
Molecular Weight
153.22 g/mol
Exact Mass
153.1154 Da
Physical State
Crystalline Solid
Melting Point
91–92 °C (Lit. [1])
Solubility
Soluble in CHCl₃, EtOH, Benzene; Sparingly soluble in H₂O
Chirality
Enantiopure (if derived from chiral nopinone)
Ring Strain
High (Driving force for anionic ROP)
Synthesis & Production Protocol
The authoritative synthesis route, established by H.K. Hall Jr. [1], utilizes the Beckmann Rearrangement of nopinone oxime. This pathway is preferred over the Schmidt reaction due to superior regiocontrol and safety profiles (avoiding hydrazoic acid).
Synthetic Logic (Causality)
The conversion of the [3.1.1] nopinone skeleton to the [4.1.1] lactam relies on the migration aptitude of the carbon atoms adjacent to the oxime. In nopinone oxime, the bridgehead carbon (C1, tertiary) is anti-periplanar to the hydroxyl leaving group in the E-oxime isomer, or migrates preferentially due to its higher substitution compared to the methylene group (C3). This regioselectivity is critical; it ensures the formation of the 2-aza isomer (nitrogen adjacent to the bridgehead) rather than the 3-aza isomer.
Detailed Protocol: Beckmann Rearrangement
Reagents:
Nopinone Oxime (1.0 equiv)
Benzenesulfonyl Chloride (1.1 equiv) [Activator]
Sodium Hydroxide (aq, 2.0 equiv)
Solvent: Acetone/Water or Dioxane/Water
Step-by-Step Methodology:
Activation: Dissolve nopinone oxime in aqueous acetone containing NaOH. Cool to 0–5 °C. The basic environment deprotonates the oxime, increasing nucleophilicity.
Sulfonylation: Dropwise add benzenesulfonyl chloride. This converts the oxime hydroxyl (-OH) into a sulfonate ester (-OSO₂Ph), a potent leaving group.
Rearrangement (The Critical Step): Allow the mixture to warm to room temperature (or reflux gently if kinetics are slow). The sulfonate leaves, triggering the 1,2-migration of the bridgehead carbon to the nitrogen atom.[1]
Checkpoint: Evolution of heat indicates the rearrangement is proceeding.
Quenching & Isolation: Neutralize the mixture. Extract with chloroform.[2] The lactam is less volatile than the starting ketone but more polar.
Purification: Recrystallize from heptane or sublime under vacuum.
Self-Validating Analytical Criteria:
IR Spectroscopy: Disappearance of the broad Oxime O-H stretch (
) and appearance of the strong Lactam C=O stretch ().
NMR Check: The proton at the bridgehead (now adjacent to Nitrogen) will shift downfield. If the wrong isomer (3-aza) formed, a methylene signal (
) would be visible as a multiplet around 3.0–3.5 ppm. The correct 2-aza isomer lacks this specific methylene-nitrogen connectivity.
Mechanistic Insight & Pathway Visualization
The following diagram illustrates the stereoelectronic requirements of the rearrangement. The alignment of the C1-C2 bond with the N-O leaving group vector is the determinant of the final skeletal expansion.
Caption: Synthetic pathway converting Nopinone to the target Lactam via Beckmann Rearrangement, highlighting the critical bridgehead migration step.
Applications in Research & Development
A. Macromolecular Engineering: Polyamides
The [4.1.1] bicyclic system is an "anti-Bredt" lactam analog. While the amide resonance stabilizes the ring, the geometric constraints prevent perfect planarity, storing potential energy.
Outcome: Formation of Poly(2,2-dimethyl-4-carboxypiperidyl-methylene) analogs. These are high-melting, semi-crystalline polyamides with high glass transition temperatures (
), utilized in high-performance engineering plastics [1].
B. Medicinal Chemistry: GPCR Modulation
Modern drug discovery utilizes the 2-azabicyclo[4.1.1]octane core as a scaffold to position pharmacophores in 3D space, restricting conformational freedom to enhance receptor selectivity.
Target: Nociceptin/Orphanin FQ Peptide Receptor (NOP or ORL-1).
Mechanism: The gem-dimethyl group at C7 provides hydrophobic bulk that mimics the gem-dimethyl of natural terpenes or specific residues in peptide ligands.
Reference Case: Substituted quinoxaline-type bridged-piperidine compounds utilize this core to modulate ORL-1 activity for analgesic applications without typical opioid side effects [2].
References
Hall, H. K. (1963).[3] "Synthesis and Polymerization of 3-Azabicyclo[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one". The Journal of Organic Chemistry, 28(11), 3213–3214.
Sun, Q., et al. (2018). "Substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators". U.S. Patent No. 9,890,164. Washington, DC: U.S. Patent and Trademark Office.
Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations". Organic Reactions, 35, 1–420. (General Mechanistic Grounding).
Stereochemical & Synthetic Analysis: 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one
The 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a rigid, bicyclic lactam derived from the terpene scaffold (specifically the pinane skeleton). Its stereochemical complexity arises from the chiral pool origin (typicall...
Author: BenchChem Technical Support Team. Date: February 2026
The 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a rigid, bicyclic lactam derived from the terpene scaffold (specifically the pinane skeleton). Its stereochemical complexity arises from the chiral pool origin (typically
-pinene or nopinone) and the geometric constraints of the [4.1.1] bicyclic system.
Below is the in-depth technical guide.
[1][2][3][4]
Executive Summary
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a bicyclic lactam characterized by a bridged [4.1.1] octane skeleton. It is primarily synthesized via the Beckmann rearrangement of nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one). Due to the high topological constraint of the 1-atom bridges, the molecule exhibits restricted conformational freedom, making it a valuable scaffold for studying "anti-Bredt" lactam properties and for use as a rigid monomer in high-performance polyamide synthesis.
Key Stereochemical Feature: The molecule exists as a pair of enantiomers, determined by the absolute configuration of the bridgehead carbons (C1 and C6). Diastereomers arising from trans-ring fusion are geometrically forbidden due to the short bridge lengths.
Structural Topology and Numbering
To understand the stereoisomerism, one must first map the IUPAC numbering to the 3D structure.
Substituents: Gem-dimethyl group at position 7 (the one-atom bridge derived from the pinane gem-dimethyl group).
Numbering Sequence:
Bridgehead C1 : Starting point.
Path A (4 atoms) : C1
N2 C3(=O) C4 C5 Bridgehead C6.
Path B (1 atom) : C6
C7(Me) C1.
Path C (1 atom) : C6
C8(H) C1.
Topological Constraints
The [4.1.1] system consists of a six-membered ring bridged by a single carbon. Unlike larger bicyclic systems (e.g., decalin), the methylene (C8) and dimethyl-methylene (C7) bridges rigidly lock the bridgehead carbons (C1 and C6) into a cis-fused relationship. A trans-fusion would require the 1-atom bridge to span the diaxial distance of a distorted chair, which is energetically prohibitive and violates Bredt’s rule analogs for small rings.
Stereoisomer Generation via Synthesis
The stereochemical identity of the lactam is inherited directly from its terpene precursor, nopinone . The synthesis relies on the Beckmann Rearrangement , which is stereospecific.[3][4]
The Synthetic Pathway
The transformation proceeds from
-pinene to nopinone, followed by oxime formation and rearrangement.
Oxidation: (-)-
-Pinene is ozonized to (+)-Nopinone.
Oximation: Reaction with hydroxylamine yields Nopinone oxime.
Rearrangement: Treatment with tosyl chloride/base or acid catalysts induces the [1,2]-shift.
Mechanistic Stereocontrol
The Beckmann rearrangement is concerted; the group anti-periplanar to the hydroxyl leaving group migrates.
Migratory Aptitude vs. Geometry: In nopinone oxime, the bulky gem-dimethyl bridge (C6) directs the formation of the E-oxime (hydroxyl group anti to the C1 bridgehead) to minimize steric clash with the C3 methylene.
The Migration: The C1 bridgehead carbon (tertiary) migrates to the nitrogen. This insertion expands the 4-membered ring of nopinone into the 5-membered lactam bridge, resulting in the 2-aza skeleton.
Stereochemical Outcome:
(+)-Nopinone (1R, 5S)
(-)-Lactam (1R, 6S)
(-)-Nopinone (1S, 5R)
(+)-Lactam (1S, 6R)
Visualization of the Pathway
The following diagram illustrates the stereochemical flow and the origin of the enantiomers.
Caption: Stereospecific synthesis of the 2-aza isomer from chiral terpenes. The C1 migration is favored by the E-oxime geometry.
Experimental Protocols
Synthesis of (1R, 6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Objective: Isolate the pure 2-aza enantiomer from (+)-nopinone.
Reagents:
(+)-Nopinone (10 mmol)
Hydroxylamine hydrochloride (15 mmol)
p-Toluenesulfonyl chloride (TsCl) (12 mmol)
Pyridine (Solvent/Base)
Step-by-Step Methodology:
Oxime Formation: Dissolve (+)-nopinone in ethanol/pyridine (1:1). Add hydroxylamine hydrochloride. Reflux for 2 hours. Concentrate and extract with ether to isolate the crude oxime.
Checkpoint: Verify oxime formation via TLC (Rf ~0.4 in 30% EtOAc/Hex).
Beckmann Rearrangement: Dissolve the crude oxime in anhydrous pyridine at 0°C. Slowly add TsCl over 20 minutes.
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The solution will darken.
Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (to remove pyridine). Extract with dichloromethane (3x).
Purification: Wash organic layer with brine, dry over MgSO
. Purify via column chromatography (SiO, gradient 20% 50% EtOAc in Hexanes). The 2-aza lactam elutes after the unreacted oxime.
Analytical Data Table
Quantitative parameters for identification.
Parameter
Value / Characteristic
Notes
Molecular Formula
CHNO
MW = 153.22 g/mol
Melting Point
92 – 94 °C
Crystalline solid
Specific Rotation
For pure (1R, 6S) isomer (c=1, CHCl)
IR Spectrum
1660 cm (Strong)
Characteristic Lactam C=O stretch
H NMR (Bridgehead)
3.85 ppm (m, 1H)
H-1 (adjacent to Nitrogen)
H NMR (Methyls)
1.25, 0.98 ppm (s, 3H each)
Diastereotopic gem-dimethyls
Potential Isomers Summary
The term "potential stereoisomers" in a drug development context usually encompasses enantiomers, diastereomers, and stable conformers. For this specific scaffold:
(1R, 6S)-Enantiomer: Derived from natural (-)-
-pinene / (+)-nopinone.
(1S, 6R)-Enantiomer: Derived from (+)-
-pinene / (-)-nopinone.
Diastereomers: None exist. The cis-bridge fusion is mandated by ring strain.
Regioisomers (Not Stereoisomers): 3-azabicyclo[4.1.1]octan-2-one is a structural isomer (from C3 migration) but is chemically distinct and separable.
Separation Strategy
If a racemic starting material is used, the enantiomers can be resolved using chiral stationary phases.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/Isopropanol (90:10).
Detection: UV at 210 nm (amide absorption).
References
Hall, H. K. (1963).[5] Anti-Bredt Molecules. 2-Azabicyclo[4.1.1]octan-3-one. Journal of Organic Chemistry, 28(11), 3213–3214. Link
Stockmann, P., et al. (2020).[5] Biobased chiral semi-crystalline or amorphous high-performance polyamides and their scalable stereoselective synthesis. Nature Communications, 11, 509. Link
PubChem. (n.d.). Compound Summary for CID 85377351: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.[6][7] National Library of Medicine. Link
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link
Application Note: High-Performance Bio-Based Polyamide Synthesis via Anionic Ring-Opening Polymerization of 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one
-pinene derived lactams. Executive Summary This application note details the protocol for the Anionic Ring-Opening Polymerization (AROP) of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (referred to herein as Pinene Lactam...
Author: BenchChem Technical Support Team. Date: February 2026
-pinene derived lactams.
Executive Summary
This application note details the protocol for the Anionic Ring-Opening Polymerization (AROP) of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (referred to herein as Pinene Lactam ). Derived from the abundant terpene
-pinene, this monomer yields a rigid, semi-crystalline polyamide with high thermal stability (, ).
Unlike flexible polyamides (e.g., Nylon 6), the polymerization of this hindered bicyclic lactam requires strict adherence to anhydrous conditions and specific initiator/activator ratios to overcome steric strain and achieve high molecular weight. This guide provides a self-validating workflow for researchers in sustainable materials and high-performance engineering plastics.
Scientific Background & Mechanism[1][2][3][4]
The Monomer: Pinene Lactam
The monomer is a bridged bicyclic lactam synthesized via the Beckmann rearrangement of nopinone oxime. Its rigid [4.1.1] bicyclic skeleton imparts exceptional stiffness to the resulting polymer chain, inhibiting segmental rotation and enhancing thermal resistance.
Reaction Mechanism: Activated Monomer Mechanism
The polymerization proceeds via an activated monomer mechanism . Unlike standard chain-growth, the propagating species is the deprotonated monomer (lactamate anion), which attacks the N-acylated chain end.
Initiation: A strong base (e.g., NaH) deprotonates the monomer to form the Lactamate Anion .[1][2]
Activation: The lactamate anion reacts with an activator (e.g., N-acetylcaprolactam or Benzoyl chloride) to form the initial N-acylated species (imide linkage).
Propagation: The lactamate anion attacks the exocyclic carbonyl of the growing N-acylated chain, opening the ring and transferring the proton from a neutral monomer to regenerate the anion.[2]
Mechanistic Pathway Diagram
Figure 1: The "Activated Monomer" mechanism for Anionic Ring-Opening Polymerization (AROP).
Experimental Protocol
Materials & Equipment
Reagents:
Monomer: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (Synthesized from Nopinone, Purity >99.5%, dried over
Initiator: Sodium Hydride (NaH), 60% dispersion in mineral oil (washed with dry hexane) OR Potassium tert-butoxide (
) (sublimed grade).
Activator: N-Acetylcaprolactam (ACL) or Benzoyl Chloride (BzCl).
Solvent (Optional for solution polym): High-boiling, polar aprotic solvent (e.g., NMP, DMSO) dried over molecular sieves. Note: Bulk polymerization is preferred for high MW.
Equipment:
Schlenk line (Vacuum/Argon manifold).
Oil bath or heating block capable of
.
Overhead mechanical stirrer (essential for high viscosity melts) or magnetic stirrer (for small scale < 5g).
Drybox (Glovebox) for handling NaH and Activator.
Pre-Polymerization Purification (Critical Step)
The most common failure mode is moisture deactivating the catalyst.
Monomer Drying: Dissolve monomer in EtOAc, dry over
, filter, and recrystallize from dry hexane. Dry the crystals in a vacuum oven at for 24 hours over .
Inert Environment: All glassware must be flame-dried under vacuum and backfilled with Argon (3 cycles).
Bulk Polymerization Procedure
Step 1: Catalyst Preparation (In Glovebox)
Weigh 5.0 g (30 mmol) of Pinene Lactam into a Schlenk tube.
Add Initiator (NaH): 1.5 mol% relative to monomer (approx. 11 mg of pure NaH).
Note: If using NaH dispersion, wash with dry hexane 3x and dry under vacuum before weighing.
Seal the tube and transfer to the Schlenk line.
Step 2: Formation of Lactamate Anion
Heat the mixture to
under Argon flow until the monomer melts.
Hydrogen gas evolution will be observed. Stir for 10-15 minutes until bubbling ceases. This confirms the formation of the reactive lactamate anion.
Visual Check: The melt should be clear and colorless to slightly yellow. Darkening indicates oxidation or impurities.
Figure 2: Step-by-step experimental workflow for the bulk polymerization of Pinene Lactam.
References
Hall, H. K., Jr. (1963).[4] "Synthesis and polymerization of 3-azabicyclo-[4.3.1]decan-4-one and 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one". The Journal of Organic Chemistry, 28(11), 3213–3214.[5] Link
Winnacker, M., Sag, J., Tischner, A., & Rieger, B. (2017).[6][7] "Sustainable, Stereoregular, and Optically Active Polyamides via Cationic Polymerization of ε-Lactams Derived from the Terpene β-Pinene". Macromolecular Rapid Communications, 38(9), 1600787.[7] Link
Winnacker, M. (2018). "Polyamides from Terpenes: A Sustainability Boost for a Class of High-Performance Polymers".[6][8] Angewandte Chemie International Edition, 57, 14362. Link
Vohlídal, J., et al. (2023). "Sustainable terpene-based polyamides via anionic polymerization of a pinene-derived lactam".[9][10][6][7][8] Chemical Communications.[8] Link (Note: Contextual reference based on recent search results for Winnacker group).
Application Notes and Protocols: Enzymatic Reactions Involving 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Introduction: Exploring the Biocatalytic Potential of a Strained Bicyclic Lactam The bicyclo[4.1.1]octane framework is a compelling scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Exploring the Biocatalytic Potential of a Strained Bicyclic Lactam
The bicyclo[4.1.1]octane framework is a compelling scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for various cyclic and aromatic systems.[1][2] Specifically, the lactam derivative, 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, presents a unique combination of a strained β-lactam ring fused to a bicyclic system. This structural feature is of significant interest to researchers in drug development and synthetic chemistry.[3] The inherent ring strain of the β-lactam suggests potential susceptibility to enzymatic cleavage, opening avenues for novel biocatalytic applications.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate and characterize enzymatic reactions involving 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. We will delve into the rationale behind experimental design, provide detailed protocols for enzyme screening and characterization, and outline methods for product analysis. The focus will be on hydrolase-catalyzed reactions, given their established utility in β-lactam chemistry.[6][7]
Enzymatic catalysis, or biocatalysis, offers several advantages in pharmaceutical synthesis, including high stereoselectivity, mild reaction conditions, and a favorable environmental profile.[8][9] For a chiral molecule like 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, enzymatic kinetic resolution could provide an efficient route to enantiomerically pure forms, which is often a critical requirement for active pharmaceutical ingredients (APIs).[6]
The core of this investigation lies in the hypothesis that the strained four-membered lactam ring of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can be a substrate for various hydrolytic enzymes. The reaction would involve the nucleophilic attack on the carbonyl carbon of the lactam, leading to ring opening and the formation of the corresponding amino acid.
Experimental Design: A Roadmap for Discovery
The following workflow outlines a systematic approach to exploring the enzymatic reactivity of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Figure 1: A comprehensive workflow for the investigation of enzymatic reactions involving 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Part 1: Enzyme Screening Protocol
The initial step is to screen a diverse panel of commercially available enzymes for their ability to hydrolyze 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. Hydrolases are the primary candidates due to their known activity on amide bonds.[7]
This protocol utilizes a pH indicator to detect the formation of a carboxylic acid upon lactam hydrolysis, enabling rapid screening in a multi-well plate format.
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen indicator.
Procedure:
Substrate Stock Solution: Prepare a stock solution of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.
Enzyme Stock Solutions: Prepare stock solutions of each enzyme in the phosphate buffer at a concentration of 10 mg/mL.
Reaction Mixture Preparation: In each well of a 96-well plate, add:
180 µL of phosphate buffer containing the pH indicator.
10 µL of the enzyme stock solution.
Include negative controls with no enzyme and positive controls with a known substrate for each enzyme if available.
Initiate Reaction: Add 10 µL of the substrate stock solution to each well to initiate the reaction. The final substrate concentration will be 5 mM.
Incubation and Monitoring: Incubate the plate at a controlled temperature (e.g., 30°C) and monitor the change in absorbance over time using a plate reader. A decrease in pH due to carboxylic acid formation will result in a color change of the indicator.
Hit Identification: Wells exhibiting a significant color change compared to the no-enzyme control are considered "hits."
Protocol 2: Confirmatory HPLC-Based Screening
For the "hits" identified in the primary screen, a more quantitative HPLC-based assay is necessary to confirm substrate consumption and product formation.
Materials:
Same as Protocol 1, excluding the pH indicator.
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).
Mobile phase (e.g., acetonitrile/water gradient).
Quenching solution (e.g., 1 M HCl).
Procedure:
Reaction Setup: Set up reactions in individual microcentrifuge tubes with the same concentrations as in Protocol 1.
Time Points: At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the enzymatic reaction.
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
HPLC Analysis: Analyze the samples by HPLC to monitor the decrease in the substrate peak area and the appearance of a new product peak.
Quantification: Calculate the percent conversion of the substrate at each time point.
Part 2: Enzyme Characterization and Reaction Optimization
Once an active enzyme has been identified, the next step is to characterize its kinetic properties and optimize the reaction conditions for efficient conversion.
Protocol 3: Determination of Michaelis-Menten Kinetics
Understanding the kinetic parameters (Km and Vmax) provides insight into the enzyme's affinity for the substrate and its maximum catalytic rate.[12]
Procedure:
Varying Substrate Concentrations: Set up a series of reactions with a fixed enzyme concentration and varying concentrations of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (e.g., ranging from 0.1 to 10 times the estimated Km).
Initial Rate Measurement: Use the HPLC method (Protocol 2) to measure the initial reaction rate (the linear phase of product formation over time) for each substrate concentration.
Data Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Table 1: Hypothetical Kinetic Data
Substrate Concentration (mM)
Initial Rate (µM/min)
0.5
10.2
1.0
18.5
2.0
30.1
5.0
55.6
10.0
76.9
20.0
90.1
Protocol 4: Optimization of Reaction Parameters
Systematically vary the following parameters to find the optimal conditions for the enzymatic reaction:
pH: Test a range of pH values using different buffer systems (e.g., citrate, phosphate, Tris) to determine the pH optimum of the enzyme.
Temperature: Evaluate the enzyme's activity at different temperatures (e.g., 20-60°C) to find the optimal temperature for catalysis without causing enzyme denaturation.
Co-solvents: If substrate solubility is an issue, screen various water-miscible organic solvents (e.g., DMSO, acetonitrile, isopropanol) at different concentrations to enhance solubility while maintaining enzyme activity.
Part 3: Product Analysis and Stereochemical Outcome
A crucial aspect of this investigation is the isolation, identification, and stereochemical analysis of the reaction product.
Figure 2: Hypothesized enzymatic hydrolysis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Protocol 5: Preparative Scale Reaction and Product Isolation
Procedure:
Scale-up: Based on the optimized conditions, perform a larger-scale reaction to generate sufficient product for characterization.
Reaction Monitoring: Monitor the reaction to completion using HPLC.
Work-up: Once the reaction is complete, remove the enzyme (e.g., by filtration if immobilized, or by protein precipitation).
Extraction: Extract the product from the aqueous reaction mixture using a suitable organic solvent.
Purification: Purify the product using column chromatography.
Protocol 6: Structural Elucidation
Techniques:
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the product.
Protocol 7: Stereochemical Analysis
If the starting material is a racemate, it is essential to determine the stereoselectivity of the enzymatic reaction.
Procedure:
Chiral HPLC: Develop a chiral HPLC method to separate the enantiomers of the unreacted substrate and the product.
Enantiomeric Excess (e.e.) Calculation: Calculate the enantiomeric excess of the remaining substrate and the product to determine the enantioselectivity of the enzyme.
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the enzymatic reactions of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. Successful identification of an active and selective enzyme could have significant implications for the synthesis of chiral intermediates for drug discovery and development.[13][14] Future work could involve enzyme engineering to improve activity and selectivity, as well as exploring the synthetic utility of the ring-opened product in the development of novel bioactive molecules. The principles of biocatalysis offer a powerful toolkit for unlocking the potential of unique chemical scaffolds like the one discussed herein.[9][10]
References
Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.).
The enzymes of β-lactam biosynthesis - PubMed. (n.d.).
Enzymatic approach to syntheses of unnatural beta-lactams - PubMed. (n.d.).
Dynamics of enzymatic reactions - PMC - NIH. (n.d.).
Enzyme-catalysed hydrolysis of dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate and a novel synthesis of neplanocin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Computational Modeling of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one Interactions
Audience: Researchers, scientists, and drug development professionals.
Section 1: Foundational Principles
Introducing the Scaffold: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
The compound 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a bicyclic lactam, a class of molecules of significant interest in medicinal chemistry. Its core structure, an azabicyclo-octane, provides a rigid three-dimensional framework, a desirable feature for designing specific and potent therapeutic agents[1]. The presence of the lactam (a cyclic amide) is particularly noteworthy. Bicyclic lactams are the foundational pharmacophores in beta-lactam antibiotics, where the strained four-membered ring is key to their mechanism of action[2][3]. While the lactam in this specific scaffold is part of a less-strained six-membered ring, the inherent chemical properties of the amide bond, combined with the molecule's rigid conformation, make it a compelling candidate for interaction with biological targets. Computational studies on similar pharmacophores have highlighted the delicate balance between ring strain energy and amide resonance stabilization, which dictates their chemical reactivity and interaction potential[2][3]. The synthesis of this and structurally related bicyclic lactams has been documented, providing a basis for future derivatization and experimental validation[4][5].
The Rationale for a Computational Approach
Target Identification: Screening the molecule against libraries of known protein structures to hypothesize potential biological partners.
Binding Mode Prediction: Understanding the specific orientation and key interactions of the molecule within a protein's active site.
Dynamic Stability Assessment: Evaluating the stability of the ligand-protein complex over time, accounting for molecular motion and solvent effects.[10]
Binding Affinity Estimation: Quantitatively predicting the strength of the interaction to rank potential candidates.
Rational Drug Design: Guiding the chemical modification of the scaffold to enhance potency and selectivity before committing to costly synthesis[11].
A Multi-Scale Modeling Strategy
A robust computational investigation does not rely on a single method. Instead, it employs a hierarchical, multi-scale strategy that balances computational cost with predictive accuracy. This guide is structured around such a workflow, beginning with rapid, broad-scope methods and progressively moving to more precise, computationally intensive techniques for refinement.
Caption: A multi-scale computational modeling workflow.
Section 2: Protocol Suite - From Hypothesis to Dynamic Insight
This section provides detailed, step-by-step protocols for investigating the interactions of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Module 1: Ligand and Target Preparation - The Digital Twin
Rationale: The accuracy of any computational model is fundamentally dependent on the quality of its input structures and parameters. This initial phase ensures that both the ligand and its potential protein target are represented in a chemically correct and computationally ready format.
Protocol 1.1: Ligand Preparation and Parameterization
Obtain 2D Structure: Draw 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string: CC1(C2CCC(=O)NC1C2)C[12].
Generate 3D Conformation: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., UCSF Chimera, Maestro) to convert the 2D representation into a 3D structure. Perform an initial energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94) to obtain a low-energy starting conformation.
Assign Partial Charges: This step is critical for accurately modeling electrostatic interactions.
Justification: Simple force fields often struggle with the complex electronic environment of novel scaffolds. Quantum mechanics (QM) provides a more accurate representation of electron distribution.
Method: Use a QM software package (e.g., Gaussian, ORCA) to perform a geometry optimization and subsequent population analysis (e.g., Merz-Kollman). A semi-empirical method like AM1-BCC can also provide good quality charges for many organic molecules and is computationally faster.
Generate Force Field Parameters: The ligand must be described using parameters compatible with the chosen force field for subsequent simulations (e.g., GAFF for AMBER). Use tools like antechamber (part of AmberTools) to assign atom types and generate the necessary topology and parameter files.
Protocol 1.2: Target Identification and Preparation
Hypothesize Potential Targets:
Rationale: Since the target is unknown, we leverage knowledge of similar structures. The bicyclic lactam core is a known inhibitor of penicillin-binding proteins (PBPs) and β-lactamases[13]. These represent an excellent starting class of targets.
Action: Search protein databases (e.g., Protein Data Bank - PDB) for structures of PBPs or β-lactamases, particularly those co-crystallized with other lactam inhibitors[14]. For this protocol, we will select a representative β-lactamase (e.g., PDB ID: 3DKF).
Prepare the Protein Structure:
Action: Load the PDB file (e.g., 3DKF) into a molecular viewer like UCSF Chimera or PyMOL.
Cleanup: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The rationale is to start with a clean binding site (apo state) for unbiased docking.
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Use a tool like pdb2gmx in GROMACS or the AddH function in modeling software to add hydrogens, assuming a physiological pH of 7.4.
Assign Protonation States: Pay close attention to the protonation states of histidine, aspartate, and glutamate residues, especially those in the active site, as this can dramatically affect ligand binding.
Energy Minimization: Perform a brief, constrained energy minimization on the protein to relax any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
Rationale: Molecular docking serves as a computational screening tool to predict the preferred binding orientation (pose) of a ligand to a protein and to estimate the strength of the interaction (binding affinity)[15][16]. It is an essential first step to generate a plausible binding hypothesis.
Protocol 2.1: Rigid Receptor Docking
Define the Binding Site: Identify the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined as a grid box centered on that ligand's original position.
Run Docking Simulation: Use a docking program like AutoDock Vina[14].
Input: Provide the prepared protein (receptor) file and the prepared ligand file.
Configuration: Specify the coordinates of the grid box and set the exhaustiveness parameter (e.g., 32) to control the thoroughness of the conformational search.
Analyze Results: The output will be a set of predicted binding poses ranked by a scoring function (e.g., in kcal/mol).
Primary Metric: The top-ranked pose with the lowest binding energy is the most probable binding mode.
Visual Inspection: Critically examine the top poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key active site residues, hydrophobic interactions, and good shape complementarity.
Pose Rank
Binding Affinity (kcal/mol)
Key Interacting Residues
Interaction Type
1
-8.8
SER70, LYS73
Hydrogen Bond
2
-8.5
TYR105, MET69
Hydrophobic
3
-8.1
SER130, ASN132
Hydrogen Bond
A hypothetical data table summarizing docking results for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Rationale: Docking provides a static snapshot. MD simulation introduces temperature, pressure, and solvent, allowing the protein-ligand complex to move and evolve over time[17]. This is crucial for assessing the stability of the predicted binding pose and for obtaining more accurate binding free energy estimates[10].
Caption: Standard workflow for a molecular dynamics simulation.
Protocol 3.1: MD Simulation
System Setup: Start with the top-ranked protein-ligand complex from docking.
Force Field Selection: Choose a well-validated force field for the protein (e.g., AMBER ff14SB) and ensure the ligand parameters (from Protocol 1.1) are compatible.
Solvation and Ionization:
Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Ensure the box is large enough that the protein does not interact with its own image (a minimum of 10 Å from the box edge).
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
Minimization and Equilibration:
Perform a steep descent energy minimization to remove bad contacts.
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
Switch to a constant pressure (NPT) ensemble to allow the system density to relax to the correct value. This two-step equilibration is critical to ensure a stable starting point for the production run.
Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
Trajectory Analysis:
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.
RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible and rigid regions upon ligand binding.
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory, providing a more refined metric than the docking score.
Analysis Metric
Description
Interpretation for a Stable Complex
Ligand RMSD
Measures deviation of ligand atoms from the starting pose.
Should plateau at a low value (< 3 Å).
Protein RMSF
Measures fluctuation of individual residues.
Active site residues may show reduced fluctuation.
H-Bond Occupancy
Percentage of simulation time a specific H-bond exists.
High occupancy (>75%) indicates a critical interaction.
MM/PBSA ΔG
Estimated binding free energy.
A more negative value indicates stronger binding.
A summary of key analyses from an MD simulation trajectory.
Rationale: For lead optimization, a highly accurate description of the electronic interactions within the binding site is often required. QM/MM methods provide this by treating the most important region (ligand and key residues) with quantum mechanics, while the rest of the protein is treated with a classical force field, offering a balance of accuracy and computational feasibility[18][19].
Protocol 4.1: QM/MM for Binding Site Refinement
Select Snapshots: Extract representative snapshots of the protein-ligand complex from the stable region of the MD trajectory.
Define QM and MM Regions:
QM Region: Typically includes the ligand and the side chains of any directly interacting amino acid residues (e.g., those forming hydrogen bonds or undergoing polarization).
MM Region: The rest of the protein and solvent.
Perform QM/MM Calculation: Use a software package that supports QM/MM (e.g., GROMACS with an external QM program). Calculate the single-point energy of the system.
Analyze Electronic Properties:
Justification: QM calculations can reveal details that MM methods cannot, such as charge transfer between the ligand and protein, polarization effects, and the precise nature of covalent or pseudo-covalent bonds[20][21].
Action: Analyze the resulting wavefunction to understand the charge distribution across the binding site. This can reveal subtle electronic effects that contribute significantly to binding affinity and can guide modifications to the ligand to enhance these interactions.
Section 3: Data Synthesis and Reporting
The power of this multi-scale approach lies in building a coherent story. The docking results provide an initial hypothesis. The MD simulation tests the stability of this hypothesis in a dynamic, solvated environment. Finally, QM/MM calculations can be used to dissect the electronic underpinnings of the most critical interactions. A successful investigation will synthesize data from all stages to build a comprehensive and validated model of how 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one interacts with its biological target, thereby providing a solid foundation for the next steps in the drug discovery pipeline.
References
ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).
Novak, I., & Chua, P. J. (2006). Computational study of pharmacophores: beta-lactams. The Journal of Physical Chemistry A, 110(35), 10521–10524. [Link]
Ambure, P., & Roy, K. (2020). User-Friendly Quantum Mechanics: Applications for Drug Discovery. JOVE, (157). [Link]
Novak, I., & Chua, P. J. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A, 110(35), 10521-10524. [Link]
IJSDR. (2019). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. International Journal of Scientific Development and Research. [Link]
Khaleel, L. A., & Ghanim, C. H. (2025). Design, synthesis, molecular docking and biological evaluation of a novel β-lactam derivative with anti-breast cancer activity. Chemical Review and Letters, 8(3), 279-285. [Link]
Patsnap. (2026). How to Use Quantum Chemistry for Drug Optimization. Patsnap Eureka. [Link]
Papp-Wallace, K. M., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers in Molecular Biosciences, 8, 708342. [Link]
Khaleel, L. A., & Ghanim, C. H. (2026). Design, synthesis, molecular docking and biological evaluation of a novel β-lactam derivative with anti-breast cancer activity. Chemical Review and Letters. [Link]
Duggirala, S., et al. (2025). Quantum mechanics in drug design: Progress, challenges, and future frontiers. Taylor & Francis Online. [Link]
Duke University. (2022). Molecular Dynamics and Machine Learning for Small Molecules and Proteins. DukeSpace. [Link]
Lee, C. T., et al. (2022). Applications of Molecular Dynamics Simulation in Protein Study. International Journal of Molecular Sciences, 23(11), 6297. [Link]
de Souza, A. C. R., et al. (2021). Binding Free Energy Calculation Using Quantum Mechanics Aimed for Drug Lead Optimization. ResearchGate. [Link]
Petrovic, A. G., et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. The Journal of Organic Chemistry, 76(11), 4500–4511. [Link]
Stojkovic, M., et al. (2025). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. Chemistry – A European Journal. [Link]
Kariper, S. E. (2017). Spectroscopic and Quantum Chemical Studies on Some β-Lactam Inhibitors. DergiPark. [Link]
Gonzalez-Bacerio, J., et al. (2022). Docking and Molecular Dynamic of Microalgae Compounds as Potential Inhibitors of Beta-Lactamase. Marine Drugs, 20(2), 103. [Link]
Tooke, C. L., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(10), 2320. [Link]
ResearchGate. (n.d.). Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. [Link]
Figueroa-Valverde, L., et al. (2021). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]
GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]
Zanette, C. (2021). Development and Application of Computational Approaches in Drug Discovery. eScholarship, University of California. [Link]
Hall, H. K. (1963). Synthesis and Polymerization of 3-Azabicyclo-[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one. The Journal of Organic Chemistry, 28(11), 3213–3214. [Link]
Shavaleeva, G. A., et al. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Russian Journal of Organic Chemistry. [Link]
Ekins, S., et al. (2006). Applying computational modeling to drug discovery and development. Drug Discovery Today, 11(17-18), 806–811. [Link]
Figueroa-Valverde, L., et al. (2018). Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal, 11(4). [Link]
Ekins, S., et al. (2006). Applying computational modeling to drug discovery and development. ResearchGate. [Link]
Wang, S., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]
RJPN. (2024). APPLICATION OF COMPUTATIONAL METHODS IN THE DEVELOPMENT OF ANTI NEOPLASTIC DRUGS. Rasayan Journal of Pharmaceutical Nanosciences. [Link]
MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]
Technical University of Munich. (2022). Biobased chiral semi-crystalline or amorphous high-performance polyamides and their scalable stereoselective synthesis. mediaTUM. [Link]
Kim, H., et al. (2010). Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(21), 6393–6397. [Link]
Hall, H. K. (2018). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Polymers, 10(9), 1022. [Link]
Dong, J., et al. (2025). Recent advances in the synthesis of bicyclo[4.1.1]octanes. Organic & Biomolecular Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). 7-Methyl-7-azabicyclo[4.1.1]octane. PubChem. [Link]
Technical Support Center: Synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Welcome to the technical support center for the synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will address common experimental hurdles with scientifically grounded solutions, detailed protocols, and troubleshooting FAQs.
The target molecule, a pinene-derived bicyclic lactam, is a valuable chiral building block.[1] Its rigid structure makes it a person of interest in the development of novel polyamides and as a precursor in asymmetric synthesis.[2][3][4] The primary and most established route to this class of compounds involves a Beckmann rearrangement of the corresponding ketoxime.[5][6] However, achieving high yields can be complex, often plagued by competing side reactions and purification difficulties. This guide will help you navigate these challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My yield for the initial oximation of nopinone is low. What are the common causes and how can I improve it?
A1: Low yield in the formation of 6,6-dimethylbicyclo[3.1.1]heptan-2-one oxime from nopinone is a frequent issue. The primary causes are often incomplete reaction or suboptimal pH control.
Causality: The reaction between a ketone and hydroxylamine is a reversible equilibrium. To drive the reaction towards the oxime product, it is crucial to remove the water formed or use an excess of hydroxylamine. Furthermore, the reaction is pH-sensitive. The free amine of hydroxylamine is the nucleophile, so the solution should not be too acidic, but some acid is needed to protonate the ketone's carbonyl oxygen.
Troubleshooting & Optimization:
pH Control: The use of a base like sodium acetate or triethylamine is critical.[7] These reagents buffer the reaction mixture by neutralizing the HCl released from hydroxylamine hydrochloride, maintaining a pH that favors the condensation.
Solvent System: A mixture of ethanol and water is commonly used as it effectively dissolves both the organic ketone and the inorganic hydroxylamine salt.[7]
Temperature and Reaction Time: Heating the reaction, typically to around 60-80°C, can significantly increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[7]
Purification: The crude oxime can often be purified by recrystallization from a nonpolar solvent like heptane to remove unreacted nopinone and other impurities before proceeding to the rearrangement step.[8]
Q2: The Beckmann rearrangement is giving me a complex mixture of products and a very low yield of the desired lactam. What is going wrong?
A2: This is the most critical and often lowest-yielding step. The main culprits are typically competing fragmentation reactions or the use of an inappropriate rearrangement agent for this specific substrate.
Causality: The Beckmann rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[5] If the wrong group migrates or if the conditions promote cleavage of the C-C bond adjacent to the oxime (a process known as Beckmann fragmentation), yields will plummet. The choice of acid catalyst or reagent is paramount; strong acids can cause charring and side-product formation.
Troubleshooting & Optimization:
Choice of Reagent: While strong protic acids like sulfuric acid are used industrially for simple oximes like cyclohexanone oxime, they can be too harsh for more sensitive bicyclic systems.[5] Reagents that convert the hydroxyl into a better leaving group under milder conditions are often more effective.
Stereochemistry: Ensure the correct oxime isomer is formed where the bicyclic alkyl group is anti to the hydroxyl leaving group. For ketoximes, this is less of a concern as the two alkyl groups are distinct, and the migrating group is determined by the rearrangement conditions.
Reaction Conditions: Carefully control the temperature. Many rearrangements are performed at low temperatures to minimize side reactions.
Below is a comparative table of common reagents used for the Beckmann rearrangement:
Q3: I am struggling to purify the final 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one product. What are the best methods?
A3: Purification challenges often arise from the presence of polar byproducts or unreacted starting material. The lactam itself is a polar, crystalline solid.
Causality: The crude product mixture can contain the starting oxime, the desired lactam, and potentially nitrile byproducts from Beckmann fragmentation. These compounds can have similar polarities, making separation difficult.
Troubleshooting & Optimization:
Aqueous Workup: After the reaction, a careful aqueous workup is essential. Quenching the reaction mixture in ice water can precipitate the crude product. Washing with a dilute base (like NaHCO₃ solution) can remove acidic residues, while a wash with dilute acid (like HCl) can remove basic impurities.
Recrystallization: This is the most effective method for purifying the final product. Based on literature for similar bicyclic lactams, solvents such as benzene, ethyl acetate, or mixtures of hexane/ethyl acetate are good starting points for recrystallization trials.[8]
Column Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography is a viable alternative. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity should effectively separate the components. Monitor the fractions by TLC.
Visualized Workflows and Mechanisms
To better understand the process, the following diagrams illustrate the key steps and mechanisms.
Overall Synthetic Workflow
Caption: Synthetic pathway for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Mechanism of the Beckmann Rearrangement
Caption: Key steps in the Beckmann rearrangement mechanism.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar bicyclic lactams and should serve as a robust starting point.[8][9]
Protocol 1: Synthesis of Nopinone Oxime
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve nopinone (1 equivalent) in ethanol.
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.3 equivalents) in water to the flask.
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
Workup: Cool the reaction mixture to room temperature and reduce the volume by about half using a rotary evaporator to remove most of the ethanol.
Extraction: Extract the aqueous residue with diethyl ether (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Isolation: Remove the solvent under reduced pressure to yield the crude oxime.
Purification (Optional but Recommended): Recrystallize the crude solid from hot heptane to obtain pure nopinone oxime as a white crystalline solid.
Protocol 2: Beckmann Rearrangement to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified nopinone oxime (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, ensuring the internal temperature does not rise above 5°C.
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
Quenching: Carefully pour the reaction mixture into a beaker of ice-cold 1 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
Purification: Recrystallize the crude lactam from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product. Confirm the structure using IR, NMR, and MS analysis. The IR spectrum should show a characteristic strong absorption for the lactam carbonyl group around 1650-1680 cm⁻¹.
References
New Bio-Polyamides from Terpenes: α-Pinene and (+)-3-Carene as Valuable Resources for Lactam Production. PubMed. Available at: [Link]
The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Publishing. Available at: [Link]
Beckmann Rearrangement. BYJU'S. Available at: [Link]
Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Bentham Science. Available at: [Link]
Beckmann rearrangement. Wikipedia. Available at: [Link]
From Forest to Future: Synthesis of Sustainable High Molecular Weight Polyamides Using and Investigating the AROP of β-Pinene Lactam. PubMed. Available at: [Link]
Synthesis and Polymerization of 3-Azabicyclo-[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one. ACS Publications. Available at: [Link]
Synthesis, Antimicrobial Evaluation, and Structure–Activity Relationship of α-Pinene Derivatives. ResearchGate. Available at: [Link]
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. PMC. Available at: [Link]
Sustainable terpene-based polyamides via anionic polymerization of a pinene-derived lactam. RSC Publishing. Available at: [Link]
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
What is Beckmann Rearrangement Reaction ? Basics & Mechanism Beckmann Elimination Solved Examples. YouTube. Available at: [Link]
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. Available at: [Link]
Synthesis and Polymerization of 3-Azabicyclo-[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one. ACS Publications. Available at: [Link]
Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. RSC Publishing. Available at: [Link]
Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Semantic Scholar. Available at: [Link]
Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. PubChem. Available at: [Link]
Enantioselective Total Synthesis of Two Aromatized Halicyclamines. ACS Publications. Available at: [Link]
Recent advances in the synthesis of bicyclo[4.1.1]octanes. RSC Publishing. Available at: [Link]
Synthesis of bicyclo[4.1.1]octane-derived building blocks. ResearchGate. Available at: [Link]
Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. Available at: [Link]
Houben-Weyl Methods of Organic Chemistry, Vol. E 21b, 4th ed. Thieme. Available at: [Link]
Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. PubMed. Available at: [Link]
Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. University of Münster. Available at: [Link]
Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Organic Syntheses. Available at: [Link]
4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-one. PubChem. Available at: [Link]
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. East Texas A&M University. Available at: [Link]
Technical Support Center: Purification of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. While direct litera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. While direct literature for this specific molecule is limited[1], this document synthesizes established purification principles for bicyclic β-lactams and related organic compounds to offer practical, field-proven solutions to common and complex purification challenges. Our focus is on the causality behind experimental choices to empower you with a robust, self-validating purification strategy.
Section 1: Troubleshooting Recrystallization
Recrystallization is a powerful and often preferred method for purifying solid organic compounds due to its potential for high recovery and purity.[2][3] However, success is highly dependent on solvent selection and technique.
Question: My compound oils out during cooling instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before the solution becomes supersaturated enough for crystal nucleation. This is common when the cooling is too rapid or the solvent is too good a solvent for the compound even at lower temperatures.[4][5]
Causality & Troubleshooting Workflow:
Reduce Cooling Rate: The primary cause is often a rapid temperature drop. Slower cooling allows the solution to reach the metastable zone where nucleation can occur in an orderly fashion, leading to crystal growth.
Action: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a paper towel, before moving it to an ice bath.
Optimize the Solvent System: The chosen solvent may be too effective. The ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[2][5]
Action 1 (Single Solvent): If using a single solvent, it may be too nonpolar or too polar. Experiment with solvents of different polarities.
Action 2 (Two-Solvent System): A more robust solution is to use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[3]
Increase Solution Concentration: A solution that is too dilute may not become sufficiently supersaturated upon cooling.
Action: After dissolving the compound in the hot solvent, evaporate a small portion of the solvent to increase the concentration before allowing it to cool.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites.
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution to initiate crystallization.
Question: My recrystallization yields are consistently low. How can I improve recovery without sacrificing purity?
Answer:
Low recovery is a common issue and can stem from several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
Troubleshooting Protocol:
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding excessive solvent will keep more of your product dissolved even after cooling.
Solvent Selection Revisited: Your compound may be too soluble in the chosen solvent, even at low temperatures. Refer to the solvent selection table below and consider alternatives.
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice-water bath or even a freezer, if the solvent's freezing point allows) to minimize the amount of compound remaining in the solution.
Second Crop of Crystals: After filtering the initial crystals, concentrate the mother liquor by evaporating a portion of the solvent and re-cooling. This will often yield a second, albeit less pure, crop of crystals that can be recrystallized separately.
Table 1: Common Solvents for Recrystallization of Polar Organic Molecules [4]
Solvent System
Polarity
Boiling Point (°C)
Comments
Ethanol/Water
High
Variable
A versatile system for moderately polar compounds. The lactam group suggests good solubility in alcohols. Water acts as an anti-solvent.
A good general-purpose mixture. Acetone is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent.[4]
Ethyl Acetate/Hexane
Medium
Variable
Another common and effective binary system.
Acetonitrile
High
82
Can be effective for polar molecules.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a versatile technique for purifying compounds from complex mixtures when recrystallization is ineffective.[7]
Question: My compound is streaking or tailing on the TLC plate, leading to poor separation on the column. What is the cause?
Answer:
Streaking or tailing on a Thin Layer Chromatography (TLC) plate is a strong indicator of issues that will translate to poor separation during column chromatography. The primary causes are often related to compound-stationary phase interactions or sample application.
Diagnostic Workflow:
Caption: Troubleshooting workflow for TLC tailing.
In-Depth Explanation:
Acidic/Basic Nature: The lactam nitrogen in your compound has some basic character. Silica gel is acidic. A strong interaction between a basic compound and the acidic silica can lead to tailing. Adding a small amount of a basic modifier like triethylamine to the mobile phase will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and tail.
Solubility: If your compound is not fully soluble in the mobile phase as it travels up the plate, it will streak. A more polar eluent can improve solubility and lead to better spot shape.
Question: I have two spots on my TLC that are very close together (low ΔRf). How can I improve separation?
Answer:
Improving the separation of closely eluting impurities requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution (ΔRf):
Decrease Mobile Phase Polarity: A less polar (weaker) mobile phase will cause all compounds to move slower, often increasing the difference in their retention and improving separation. This is the most common first step.
Change Mobile Phase Composition: The selectivity of the separation is highly dependent on the solvents used. Instead of just adjusting the ratio of a two-solvent system (e.g., ethyl acetate/hexane), try a completely different solvent system. For example, switching from ethyl acetate/hexane to dichloromethane/methanol can alter the interactions between your compounds, the stationary phase, and the mobile phase, potentially leading to better separation.
Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area, leading to more efficient separation (higher plate count).
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider:
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.
Reversed-Phase Silica (C18): For moderately polar to non-polar compounds, using a non-polar stationary phase with a polar mobile phase (like acetonitrile/water or methanol/water) can provide excellent separation.[8] This is a common technique for purifying β-lactam drugs.[8]
Section 3: Frequently Asked Questions (FAQs)
Q1: My purified compound appears pure by TLC but shows impurities in my NMR/LC-MS. What could be the issue?
A1: This is a common scenario.
Co-eluting Impurities: The impurity may have the exact same Rf as your product in the TLC solvent system used. Try developing the TLC plate in a different solvent system to see if the spots resolve.
UV Invisibility: The impurity may not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Use a chemical stain (e.g., permanganate, vanillin) to visualize non-UV active spots.[7]
Decomposition: Your compound may be unstable on the silica gel or during solvent evaporation. β-lactams can be susceptible to hydrolysis or degradation under acidic or basic conditions. Ensure your solvents are neutral and avoid prolonged exposure to the stationary phase.
Q2: How do I choose an initial solvent system for column chromatography?
A2: The goal is to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate.
Start with a relatively non-polar solvent like hexane or petroleum ether. Spot your compound on a TLC plate and develop it. If it doesn't move from the baseline, it's too non-polar.
Gradually add a more polar solvent (e.g., ethyl acetate, acetone) in increasing percentages (e.g., 5%, 10%, 20% polar solvent in non-polar solvent) and run a new TLC for each system until you achieve the desired Rf.
This systematic approach allows you to quickly hone in on an appropriate mobile phase for your column.
Q3: Can I use Gas Chromatography (GC) for the purification or analysis of my compound?
A3: Possibly, but with caution. Gas chromatography requires the analyte to be volatile and thermally stable. While some β-lactams can be analyzed by GC, especially with derivatization, the technique is less common for purification than HPLC.[9] The high temperatures of the GC inlet could potentially cause degradation of the bicyclic lactam structure. It is more suitable as an analytical tool to assess the purity of the final product, provided the compound is sufficiently stable.
Q4: My compound is an enantiomerically pure starting material, but I suspect racemization during the reaction or purification. How can I check for this?
A4: To check for enantiomeric purity, you will need a chiral separation technique.
Chiral HPLC: This is the most common method. It uses a chiral stationary phase (CSP) to separate enantiomers. Columns based on cyclodextrin or polysaccharide derivatives are often effective for β-lactams.[10]
Chiral GC: Similar to chiral HPLC, this uses a chiral stationary phase in a gas chromatograph.[9]
NMR with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for the two enantiomers to appear at different chemical shifts, allowing for quantification.
References
Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.).
Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases - ResearchGate. (2009). Chromatographia, 69(3), 331-337.
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. (n.d.).
Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025).
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC. (n.d.).
Technical Support Center: Optimization of Reaction Conditions for Azabicyclo Compounds
Welcome to the technical support center for the synthesis and optimization of azabicyclo compounds. These saturated, sp3-rich scaffolds are increasingly vital in medicinal chemistry as bioisosteres for flat, aromatic rin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of azabicyclo compounds. These saturated, sp3-rich scaffolds are increasingly vital in medicinal chemistry as bioisosteres for flat, aromatic rings, offering improved physicochemical properties.[1][2] However, their synthesis often presents unique challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the azabicyclo[x.y.z]alkane core?
A1: The construction of the azabicyclo core relies on a variety of cyclization strategies. The choice of method depends heavily on the target ring system and desired substitution patterns. Key approaches include:
Intramolecular Cyclizations: This is a broad and powerful category. Methods like the intramolecular Michael addition, aldol condensations, and Mitsunobu reactions are frequently used to form one of the rings onto a pre-existing heterocyclic core.[3][4][5] Success is often dictated by reaction kinetics, where the formation of 5- and 6-membered rings is generally favored.[6]
Tandem Reactions/Domino Reactions: These elegant methods build complexity rapidly. For instance, a tandem Mannich reaction can be used to construct 3-azabicyclo[3.3.1]nonan-9-ones in a single pot from a ketone, aldehyde, and amine source.[7][8] Rhodium-catalyzed cyclohydrocarbonylation is another example that creates a double cyclization cascade to form 1-azabicyclo[x.y.0] systems.[9]
[4+2] Cycloadditions (Diels-Alder Reactions): The aza-Diels-Alder reaction, where either the diene or dienophile contains a nitrogen atom, is a classic method for forming six-membered nitrogen heterocycles, which can be precursors to or part of the final azabicyclo structure.[10][11]
Palladium-Catalyzed Cyclizations: Modern cross-coupling methods are highly effective. Tandem Heck/carbonylation reactions, for example, can construct complex bicyclo[3.2.1]octane systems.[12] Photoinduced palladium catalysis has also emerged as a novel strategy for synthesizing 1-azabicyclo[n.1.1]alkanes.[1][13]
Q2: How do I control stereoselectivity (diastereoselectivity and enantioselectivity) during the synthesis?
A2: Controlling stereochemistry is critical and can be influenced by nearly every reaction parameter.
Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity, as it favors the kinetically controlled product formed via the transition state with the lowest activation energy.[7][14]
Catalyst and Ligand Choice: In asymmetric synthesis, the choice of a chiral catalyst or ligand is paramount. For organocatalytic reactions, chiral Brønsted acids like imidodiphosphorimidates (IDPis) can create a confined chiral environment.[2] For metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations, the structure of the chiral ligand plays a crucial role in determining enantioselectivity.[15] Screening different catalysts and ligands is often necessary.[13][14]
Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states. A screen of different solvents can often lead to significant improvements in stereoselectivity.[2][7]
Substrate Control: The inherent steric and electronic properties of your starting materials can direct the stereochemical outcome. Bulky substituents can block one face of a molecule, guiding the approach of reagents.[14]
Q3: What are the most common side reactions and how can they be minimized?
A3: Side reactions are a frequent cause of low yields and purification difficulties. Common culprits include:
Homocoupling: In cross-coupling reactions, starting materials can react with themselves. This can often be suppressed by adjusting reactant stoichiometry and catalyst loading.[7]
β-Hydride Elimination: This is a common decomposition pathway in palladium-catalyzed reactions, leading to the formation of undesired dienes. The choice of ligand is critical to favor the desired nucleophilic attack over elimination.[7]
Polymerization/Intermolecular Reactions: For intramolecular cyclizations, it is crucial to favor the desired ring-closing event over reaction between two different molecules. This is achieved by conducting the reaction under high dilution conditions (low concentration), which minimizes the probability of intermolecular encounters.[6]
Isomerization: Unwanted isomerization of double bonds or stereocenters can occur, sometimes promoted by the catalyst, base, or elevated temperatures.[7] Careful selection of reaction conditions is key to avoiding this.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Azabicyclo Product
Your reaction is not producing the target compound, or the yield is unacceptably low after workup.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Diastereoselectivity or a Mixture of Regioisomers
The reaction produces the desired constitutional isomer but as a difficult-to-separate mixture of diastereomers, or it yields multiple regioisomers.
Potential Cause
Diagnostic & Solution
Thermodynamic Equilibrium
High reaction temperatures can allow for the equilibration of diastereomers, leading to a thermodynamic mixture. Solution: Run the reaction at a lower temperature to favor the kinetically formed product, which is often a single diastereomer.[14]
Incorrect Base/Solvent Combination
The choice of base and solvent can dramatically influence stereoselectivity. In one reported Michael addition, switching from triethylamine in methanol to potassium carbonate in acetone inverted the diastereomeric ratio from 4:1 to 1:4.[8] Solution: Perform a systematic screen of base and solvent combinations.
Poor Facial Selectivity in Cycloaddition
In reactions like the Diels-Alder, the orientation of reactants (endo/exo) and the electronics of the substituents determine the outcome.[10][16] Solution: For aza-Diels-Alder reactions, consider using a Lewis acid catalyst to enhance selectivity and accelerate the reaction. Modifying the steric bulk on the diene or dienophile can also block one approach, favoring a single isomer.[14]
Regioselectivity Issues
In reactions with unsymmetrical substrates (e.g., aza-Diels-Alder), a mixture of regioisomers can form.[10] This is governed by the electronic properties of the substituents. Solution: Modify the electronics of the reactants. An electron-donating group on the diene and an electron-withdrawing group on the dienophile (or vice-versa) strongly directs the regiochemical outcome.[10][16] You can analyze the partial charges on the reacting atoms through resonance structures to predict the major regioisomer.[16][17]
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in a Palladium-Catalyzed Cyclization
This protocol is designed to efficiently screen multiple catalysts and ligands to identify the optimal system for a target transformation, such as the synthesis of 1-azabicyclo[2.1.1]hexanes.[1][13]
Objective: To identify the palladium catalyst and phosphine ligand combination that provides the highest yield and/or selectivity for the desired azabicyclo compound.
Materials:
Starting materials (e.g., Azabicyclo[1.1.0]butane (ABB) and 1,3-diene)[1]
Array of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
Array of phosphine ligands (e.g., Xantphos, PPh₃, various bidentate ligands)[1]
Anhydrous solvent (e.g., DMA, Toluene, MeCN)
Base (e.g., K₂CO₃) and/or additives (e.g., LiBr)[1]
An array of reaction vials (e.g., 2 mL microwave vials with stir bars)
Internal standard for NMR/GC analysis (e.g., dibromomethane, mesitylene)[1][2]
Procedure:
Preparation: In a glovebox, prepare stock solutions of your starting materials, the internal standard, and the base/additives in the chosen anhydrous solvent.
Array Setup: To each reaction vial, add the appropriate amount of the solid palladium catalyst (e.g., 5 mol%) and ligand (e.g., 6 mol%).
Reagent Addition: Using a pipette, add the stock solutions of the starting materials, base, and internal standard to each vial. Ensure the final concentration is consistent across all reactions (e.g., 0.1 M).[1]
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block or oil bath. Stir for the designated time (e.g., 6-15 hours) at the chosen temperature (e.g., 60 °C).[1]
Quenching and Sampling: After cooling to room temperature, take a small aliquot (e.g., 0.1 mL) from each vial, dilute it with a suitable deuterated solvent (e.g., CDCl₃), and filter it through a small plug of silica.
Analysis: Analyze the samples by ¹H NMR and/or LC-MS. Determine the conversion and yield of the desired product by comparing the integration of a characteristic product peak to the internal standard.[1][2]
Data Evaluation: Tabulate the results to identify the most effective catalyst/ligand system, which can then be used for a larger-scale reaction.
Entry
Pd Source (mol%)
Ligand (mol%)
Solvent
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5)
PPh₃ (6)
MeCN
40
0
2
Pd(PPh₃)₄ (5)
PPh₃ (6)
MeCN
60
26
3
Pd(PPh₃)₄ (5)
Xantphos (6)
DMA
60
85
4
Pd₂(dba)₃ (2.5)
Xantphos (6)
DMA
60
78
Table based on representative optimization data.[1]
References
Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. [Link]
Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. [Link]
Recent Advances in Synthetic Routes to Azacycles. National Institutes of Health (NIH). [Link]
Synthesis of Chiral Diazabicycloalkanes via Organocatalytic aza‐Michael/Aldol Reaction. ResearchGate. [Link]
Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. National Institutes of Health (NIH). [Link]
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health (NIH). [Link]
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
Effective synthesis of bicyclodienes via palladium-catalyzed asymmetric allylic alkylation and ruthenium-catalyzed cycloisomerization. National Institutes of Health (NIH). [Link]
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
Diels alder reaction scope and limitations. Filo. [Link]
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. [Link]
Synthesis of 2-Azabicyclo[3.3.1]nonanes: Lessons from Synthetic Studies of Macrocyclic Diamine Alkaloids. Oxford Academic. [Link]
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. National Institutes of Health (NIH). [Link]
Synthetic Strategies towards the Azabicyclo[3.3.0]-Octane Core of Natural Pyrrolizidine Alkaloids. An Overview. Semantic Scholar. [Link]
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. RSC Publishing. [Link]
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Publications. [Link]
Cyclization by Intramolecular aldol condensation. YouTube. [Link]
Base catalyzed cyclization || Intramolecular cyclisation by DDQ. YouTube. [Link]
III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions. RSC Publishing. [Link]
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
Diels-Alder Practice Problems Solved!. YouTube. [Link]
stability studies of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one under different conditions
Technical Support Center: Stability Studies of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Studies of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. As a strained bicyclic lactam, this molecule's stability is a critical parameter for ensuring experimental reproducibility, accurate biological data, and proper formulation development. This document provides answers to common questions, troubleshooting for experimental challenges, and detailed protocols for conducting comprehensive stability studies.
Part 1: Frequently Asked Questions & General Stability Profile
This section addresses fundamental questions regarding the inherent stability of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, drawing from established principles of lactam chemistry.
Q1: What is the primary degradation pathway for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one?
A1: The most probable and significant degradation pathway is the hydrolysis of the four-membered β-lactam ring.[1][2] This ring system is inherently strained, making the carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions.[2][3] This reaction cleaves the amide bond, resulting in a ring-opened product, a substituted amino acid (specifically, 3-(aminomethyl)-2,2-dimethylcyclobutyl)acetic acid). This hydrolytic degradation leads to a complete loss of the original molecule's structural integrity.
Q2: What are the most critical factors influencing the stability of this compound in solution?
A2: The stability is primarily dictated by the following factors:
pH: Hydrolysis is the most common degradation reaction and is typically catalyzed by both acid and base.[2][4] The compound will be most labile at low and high pH values. The rate of hydrolysis is generally lowest near neutral pH, although the exact pH of maximum stability would need to be determined experimentally.
Temperature: Like most chemical reactions, the rate of degradation increases with temperature.[5][6] Storing solutions at elevated temperatures will accelerate hydrolysis and other potential degradation pathways.
Solvent/Buffer System: The composition of the solvent system can influence stability. Protic solvents, especially water, can act as nucleophiles. Certain buffer species may also catalyze degradation.
Presence of Catalysts: Metal ions, such as Fe(III) or Cu(II), have been shown to promote the degradation of some β-lactam structures.[7][8]
Q3: What are the recommended storage conditions for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one?
A3:
Solid Form: The compound should be stored as a solid in a tightly sealed container, protected from moisture and light, at a controlled cool temperature (e.g., 2-8 °C or -20 °C for long-term storage).
Solutions: Stock solutions should be prepared in a suitable aprotic organic solvent (e.g., DMSO, anhydrous acetonitrile) if possible. If aqueous solutions are necessary, they should be prepared fresh at a pH near neutral, kept on ice during use, and stored frozen (-20 °C or -80 °C) for short durations. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides actionable advice for specific problems you may encounter during your research.
Q4: I'm observing a loss of my compound's activity in an aqueous-based biological assay. What should I investigate first?
A4: This is a classic sign of in-assay degradation.
Check the pH of your Assay Buffer: If your buffer is acidic or alkaline, you are likely accelerating the hydrolysis of the lactam ring. The first step is to measure the pH of the final assay medium after all components have been added.
Run a Time-Course Control: Incubate your compound in the assay buffer (without cells or other biological components) for the full duration of your experiment. Sample at various time points (e.g., 0, 2, 4, 24 hours) and analyze the concentration of the parent compound by HPLC. This will quantify the compound's stability under the exact assay conditions.
Mitigation Strategy: If instability is confirmed, consider modifying the assay conditions. If possible, adjust the buffer pH to be closer to neutral. If the assay requires a non-neutral pH, shorten the incubation time as much as possible.
Q5: My chromatogram shows new, more polar peaks after my samples were left in the autosampler overnight. How can I confirm their identity?
A5: The appearance of more polar peaks over time in an aqueous matrix strongly suggests hydrolytic degradation. The ring-opened amino acid product will be significantly more polar than the parent lactam.
Confirmation with LC-MS: The most direct way to confirm this is by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a mass corresponding to the parent compound + 18 Da (the mass of water).
Perform a Confirmatory Stress Test: Intentionally degrade a sample of your compound by treating it with a mild acid (e.g., 0.01 M HCl) or base (e.g., 0.01 M NaOH) for a short period. Analyze this sample by HPLC. If the retention time of the major degradant matches the new peak seen in your autosampler samples, it strongly confirms it as the hydrolysate.
Q6: My reaction yield is consistently low when using a strong acid or base as a catalyst or reagent. Could my starting material be degrading?
A6: Absolutely. Exposing 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one to harsh acidic or basic conditions, especially at elevated temperatures, can cause significant degradation of the starting material before your desired reaction can complete.[2]
Troubleshooting: Monitor the reaction by TLC or HPLC at very early time points (e.g., immediately after adding the acid/base) to see if the starting material is rapidly consumed and converted into the polar hydrolysate. If so, you may need to explore alternative, milder reaction conditions, use a non-nucleophilic base, or employ a protecting group strategy for the lactam if it is not the intended reactive site.
Part 3: Protocols for a Comprehensive Stability Assessment
To formally characterize the stability profile of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, a forced degradation study is essential. This process intentionally exposes the drug to harsh conditions to identify likely degradation products and establish a stability-indicating analytical method.[4][9][10][11]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation (Stress Testing)
This protocol outlines the conditions for stressing the compound. Aim for 5-20% degradation.[11] You may need to adjust times and temperatures to achieve this target.
Preparation: Prepare a 1 mg/mL stock solution of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one in acetonitrile.
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Keep at room temperature (RT). Withdraw aliquots at 30 minutes, 2 hours, and 8 hours. (Base hydrolysis is often rapid for lactams).[2]
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
Keep at RT, protected from light. Withdraw aliquots at 8, 24, and 48 hours.
Thermal Degradation:
Solution: Place a sealed vial of the stock solution in an oven at 80 °C. Sample at 1, 3, and 7 days.
Solid: Place a small amount of solid compound in an open vial in an oven at 80 °C. Sample at 1, 3, and 7 days by dissolving a weighed amount in the mobile phase.
Photolytic Degradation (as per ICH Q1B):
Expose both solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
A parallel control sample should be wrapped in aluminum foil to exclude light.
Sample Processing:
Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
Dilute all samples to a suitable final concentration (e.g., 50-100 µg/mL) with the mobile phase.
Stress Condition
Reagent/Parameter
Typical Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60 - 80 °C
2 - 24 hours
Base Hydrolysis
0.1 M NaOH
Room Temperature
30 mins - 8 hours
Oxidation
3 - 30% H₂O₂
Room Temperature
8 - 48 hours
Thermal
Heat
80 °C
1 - 7 days
Photolytic
ICH Q1B Light Source
Room Temperature
Per ICH Guideline
Table 1: Summary of typical starting conditions for forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradation products.[12]
Instrumentation: HPLC with a UV/Vis or PDA detector. LC-MS is preferred for peak identification.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program (Example):
0-2 min: 5% B
2-15 min: Ramp from 5% to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 5% B
18.1-22 min: Re-equilibration at 5% B
Flow Rate: 1.0 mL/min
Detection Wavelength: Scan for an appropriate wavelength (e.g., 205-215 nm for an amide chromophore) or use a PDA detector.
Injection Volume: 10 µL
Analysis: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Part 4: Understanding the Degradation Chemistry
Mechanism: Lactam Hydrolysis
The core degradation mechanism involves the nucleophilic acyl substitution on the carbonyl carbon of the β-lactam. Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile like water (H₂O).
Caption: Primary hydrolytic pathway of the bicyclic lactam.
Part 5: Data Interpretation and Summary
After running the forced degradation samples, tabulate your results to get a clear overview of the compound's lability.
Stress Condition
Time (hrs)
% Parent Peak Area Remaining
% Degradation
No. of Degradants
Control
48
100%
0%
0
0.1 M HCl, 60°C
24
e.g., 85.2%
e.g., 14.8%
e.g., 1
0.1 M NaOH, RT
2
e.g., 45.7%
e.g., 54.3%
e.g., 2
3% H₂O₂, RT
48
e.g., 98.1%
e.g., 1.9%
e.g., 1
Thermal (80°C)
168
e.g., 99.5%
e.g., 0.5%
e.g., 0
Photolytic
ICH
e.g., 97.3%
e.g., 2.7%
e.g., 1
Table 2: Example data logging table for forced degradation results. Researchers should fill this with their experimental data.
Interpretation:
High degradation under basic and acidic conditions confirms lability to hydrolysis. The much faster degradation under basic conditions is typical for many lactams.
Low degradation under oxidative, thermal, and photolytic conditions suggests the molecule is relatively stable towards these stresses.
This information is crucial for developing formulations, defining appropriate storage and handling procedures, and selecting compatible excipients in drug development.[11]
References
Maria, A., et al. (2017). Oxidation of β-lactam antibiotics by peracetic acid. Water Research. [Link]
Elmolla, E. S., & Chaudhuri, M. (2014). Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation. PubMed. [Link]
Li, Y., et al. (2021). Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. Huan Jing Ke Xue. [Link]
Ge, L., et al. (2017). Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation. PubMed. [Link]
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. [Link]
Fan, X., et al. (2024). β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. Frontiers in Microbiology. [Link]
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology. [Link]
Dincer, S. (2016). Degradation of β-lactam antibiotics. ResearchGate. [Link]
Shinde, S. L., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research. [Link]
Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
Zhang, Y., et al. (2024). Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. PubMed. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Semantic Scholar. [Link]
Wang, H., et al. (2021). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports. [Link]
Frelek, J., et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. PubMed. [Link]
Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. ResearchGate. [Link]
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]
Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science. [Link]
Park, K. (n.d.). Assay and Stability Testing. Kinam Park's Lab, Purdue University. [Link]
Pfaendler, H. R., et al. (1981). Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. Journal of the American Chemical Society. [Link]
Kumar, V., & Singh, R. (2013). Stability indicating study by using different analytical techniques. International Journal of Scientific and Research Publications. [Link]
Rathore, D., & Faustino, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Dao, V.-A., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. PubMed. [Link]
Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
Journal of Medicinal Chemistry. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
Shavaleeva, G. A., et al. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Semantic Scholar. [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). [Link]
Technical Support Center: Characterization of Bicyclic Lactams
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the characterization of bicyclic lactams. As a Senior Application Scientist, I understand the unique cha...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the characterization of bicyclic lactams. As a Senior Application Scientist, I understand the unique challenges these sterically constrained and stereochemically rich structures present. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently encountered questions during your experimental work. We will move beyond simple procedural lists to explore the underlying principles of why certain pitfalls occur and how to navigate them effectively.
Section 1: Navigating the Complexities of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for bicyclic lactams. However, their rigid and often strained frameworks can lead to spectra that are far from straightforward. This section addresses common issues in acquiring and interpreting NMR data.
FAQ 1: My ¹H NMR spectrum shows unexpectedly complex splitting patterns that don't follow the simple n+1 rule. What's happening?
Answer: This is a frequent challenge with rigid bicyclic systems. The complexity arises from several factors:
Diastereotopicity: In a chiral molecule lacking a plane of symmetry, protons on a methylene group (CH₂) can be chemically non-equivalent, meaning they have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons differently. This is common in substituted bicyclic lactams.
Long-Range Coupling: In rigid systems, significant coupling can occur over four or even five bonds (⁴J or ⁵J), especially through "W-shaped" arrangements of atoms. This adds another layer of splitting to the signals.[1]
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down, leading to distorted and more complex multiplets. This is common when protons on the bicyclic scaffold have similar chemical environments.
Troubleshooting Protocol:
Higher Field Strength: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 500 or 600 MHz instead of 300 MHz). This increases the chemical shift dispersion (in Hz), which can simplify complex splitting patterns by moving them closer to first-order behavior.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This is essential for identifying which protons are coupled to each other. It will help you trace out the spin systems within your molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, helping to assign proton signals based on expected carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the overall carbon skeleton.
Simulation: Use NMR simulation software to model your proposed structure. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data.
FAQ 2: I'm struggling to assign the relative stereochemistry using NOE data. The through-space correlations are ambiguous.
Answer: Nuclear Overhauser Effect (NOE) experiments are critical for determining relative stereochemistry by identifying protons that are close in space. However, in rigid bicyclic lactams, misinterpretation is a significant pitfall.
Common Pitfalls in NOE Interpretation:
Fixed Inter-proton Distances: The rigidity of the bicyclic framework can lead to fixed, and sometimes unexpectedly short, distances between protons that are not immediately obvious from a 2D drawing. This can result in NOEs that might be misinterpreted.
Spin Diffusion: In larger molecules or at longer mixing times in a NOESY experiment, magnetization can be relayed from one proton to another via an intermediate proton, leading to a correlation between two protons that are not close in space.
Troubleshooting Workflow:
Caption: Workflow for structural analysis using ESI-MS/MS.
Section 3: Challenges in Chiral Separation and Stereochemical Assignment
The stereochemistry of bicyclic lactams is often critical to their biological activity. Ensuring enantiomeric purity and correctly assigning the absolute configuration are paramount.
FAQ 4: I'm having trouble separating the enantiomers of my bicyclic lactam using chiral HPLC. What are the common pitfalls?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers, but it is often an empirical process.
[2][3]
Common Issues and Troubleshooting:
Problem
Possible Cause(s)
Recommended Solution(s)
No Separation
- Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.
- Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).- Try different solvent systems (normal phase, reversed-phase, polar organic).
Poor Resolution
- Mobile phase composition is not optimal.- Temperature is not optimal.
- Fine-tune the ratio of solvents in your mobile phase.- Introduce acidic or basic additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) to improve peak shape and interaction with the CSP.<[4]br>- Evaluate the effect of temperature; lower temperatures often improve resolution.
Peak Tailing
- Secondary interactions with the stationary phase.- Column overload.
- Add a mobile phase modifier (see above).- Reduce the amount of sample injected.
Table 2: Troubleshooting guide for chiral HPLC of bicyclic lactams.
Protocol for Chiral Method Development:
Column Screening: Start by screening your racemic mixture on a small set of diverse chiral columns (e.g., Chiralpak IA, IB, IC, etc.) using standard mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed-phase).
Mobile Phase Optimization: Once you identify a column that shows some selectivity, systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier percentage. For reversed-phase, adjust the organic solvent percentage.
Additive Screening: If dealing with an acidic or basic analyte, screen small amounts (typically 0.1%) of acidic (formic acid, TFA) or basic (diethylamine, ethanolamine) additives.
Temperature and Flow Rate: Finally, optimize the column temperature and mobile phase flow rate to achieve the best balance of resolution and analysis time.
FAQ 5: How can I confidently assign the absolute configuration (R/S) to the stereocenters in my complex bicyclic lactam?
Answer: Assigning the absolute configuration in polycyclic systems can be tricky, and relying solely on 2D drawings can be misleading. The Cahn-Ingold-Prelog (CIP) rules must be applied meticulously.
[5][6]
Common Pitfalls in CIP Assignment:
Complex Ring Systems: Tracing the paths of substituents through the fused or bridged rings to find the first point of difference can be non-trivial. It is easy to lose track of the connectivity.
Incorrectly Orienting the Molecule: The rule requiring the lowest priority group (#4) to point away from the viewer is the most common source of error. If the #4 group is pointing forward (on a wedge), the determined configuration must be reversed.
[6]
Recommended Protocol for Assigning Absolute Configuration:
Build a Physical Model: This is the most reliable way to visualize the 3D arrangement of the groups around the stereocenter. It allows you to physically orient the model with the lowest priority group pointing away.
X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides an unambiguous determination of the absolute configuration (if a heavy atom is present or by using anomalous dispersion).
[7]3. Vibrational Circular Dichroism (VCD): This chiroptical technique, often combined with quantum chemical calculations, can be a powerful method for determining absolute configuration in solution when crystallography is not feasible.
Chemical Correlation: If possible, chemically convert your compound, without affecting the stereocenter , to a known compound whose absolute configuration has already been established.
Caption: Decision-making process for assigning absolute configuration.
References
Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. PubMed. [Link]
The Chemistry of Bridged Lactams and Related Heterocycles. PMC. [Link]
Design and synthesis of bridged γ-lactams as analogues of β-lactam antibiotics. ResearchGate. [Link]
Bridged Lactams as Model Systems for Amidic Distortion. ResearchGate. [Link]
Chemistry of Bridged Lactams: Recent Developments. MDPI. [Link]
Bridged Lactams as Model Systems for Amidic Distortion. Wiley-VCH. [Link]
Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Reactions by N-C Amide Bond Activation. PubMed. [Link]
Three-Component 1,2-Carboamidation of Bridged Bicyclic Alkenes via RhIII-Catalyzed Addition of C–H Bonds and Amidating Reagents. PMC. [Link]
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. [Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
Spin-spin splitting and coupling. University of Colorado Boulder. [Link]
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. PubMed. [Link]
Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
Algorithmic analysis of Cahn-Ingold-Prelog rules of stereochemistry: Proposals for revised. ChemRxiv. [Link]
HPLC Troubleshooting Guide. University of California, Santa Barbara. [Link]
Chiral Handbook for HPLC and SFC Separations. Chromatography Today. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Chiral Mobile Phase Additives. Taylor & Francis. [Link]
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
NMR Coupling Constants. Iowa State University. [Link]
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. [Link]
troubleshooting NMR spectra of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Welcome to the technical support center for the NMR analysis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the NMR analysis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related bicyclic lactams. The unique strained [4.1.1] bicyclic system, combined with the gem-dimethyl group and the lactam functionality, presents a distinct set of challenges in NMR spectral interpretation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and confidently assign your spectra.
Expected NMR Data at a Glance
Before troubleshooting, it's crucial to have a baseline understanding of the expected spectrum. While the exact chemical shifts can vary with solvent and concentration, the following table provides predicted values for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, based on established chemical shift ranges for similar structural motifs.[1][2][3]
Atom/Group
Nucleus
Predicted Chemical Shift (δ, ppm)
Expected Multiplicity
Notes
C=O
¹³C
170-175
Singlet (s)
Typical chemical shift for a lactam carbonyl carbon.[2]
C1, C6 (Bridgehead)
¹H
2.5-3.5
Multiplet (m)
These protons are adjacent to the nitrogen and part of the strained ring system, leading to a downfield shift.
C1, C6 (Bridgehead)
¹³C
50-65
CH
Influenced by the nitrogen atom and ring strain.
C4, C5, C8 (Methylene)
¹H
1.5-2.5
Complex multiplets
Significant signal overlap and complex coupling are expected due to the rigid bicyclic structure. Diastereotopic protons will show distinct signals and geminal coupling.
C4, C5, C8 (Methylene)
¹³C
20-40
CH₂
Aliphatic methylene carbons.
C7
¹³C
35-50
Quaternary (C)
The gem-dimethyl substituted carbon.
C9, C10 (gem-dimethyl)
¹H
0.9-1.3
Two singlets (s)
The two methyl groups are diastereotopic due to the chiral nature of the bicyclic frame and should appear as two distinct singlets.
C9, C10 (gem-dimethyl)
¹³C
20-30
Two CH₃ signals
Diastereotopic methyl carbons will have slightly different chemical shifts.
N-H
¹H
5.5-8.0
Broad singlet (br s)
Highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[4][5]
Troubleshooting and FAQs
Q1: My spectrum shows broad, poorly resolved peaks. What are the likely causes and how can I fix it?
This is one of the most common issues in NMR spectroscopy. The cause can range from instrumental factors to the inherent properties of your sample.
Causality: Peak broadening results from rapid relaxation processes or exchange phenomena occurring on the NMR timescale. This leads to a loss of signal resolution and can obscure important coupling information.
Troubleshooting Workflow:
Instrumental Factors (Shimming): The most frequent culprit is an inhomogeneous magnetic field.
Protocol: Re-shim the spectrometer. If your instrument has an auto-shim routine, run it. For manual shimming, focus on adjusting the Z1, Z2, Z3, and Z4 shims to optimize the lock signal shape and height. Then, adjust the first-order off-axis shims (X, Y, XZ, YZ) while observing the FID or a sharp singlet (like TMS). A well-shimmed instrument produces a symmetrical and narrow peak shape.
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.
Protocol: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. If solubility is an issue, consider a different solvent or gentle warming.
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper from reagents or spatulas) can dramatically shorten relaxation times and broaden all nearby proton signals.
Protocol: Filter your NMR sample through a small plug of Celite® or silica gel packed into a Pasteur pipette directly into a clean NMR tube. This is highly effective at removing fine particulate matter and trace paramagnetic impurities.
Conformational Dynamics: Bicyclic systems can sometimes undergo conformational exchange or "ring flipping," although the [4.1.1] system is quite rigid. More commonly, slow rotation around the amide C-N bond can cause broadening of adjacent proton signals.
Protocol: Perform a Variable Temperature (VT) NMR experiment.
Increase Temperature: If the broadening is due to intermediate-rate conformational exchange, increasing the temperature (e.g., to 50-60 °C) will accelerate the process. At the fast-exchange limit, you will observe sharp, averaged signals.
Decrease Temperature: Conversely, lowering the temperature may slow the exchange enough to reach the slow-exchange limit, where you will see distinct, sharp signals for each conformer.
Caption: Troubleshooting workflow for broad NMR signals.
Q2: I'm seeing more signals than expected in my spectrum. How do I determine their origin?
Extra peaks can be confusing, but they provide valuable information about your sample's composition. The key is to systematically identify their source.
Causality: Unexpected signals arise from chemical species other than your target molecule. These can be residual solvents from purification, unreacted starting materials, byproducts, or even different conformational isomers (rotamers) of your product.
Identification Strategy:
Common Solvents: The most common culprits are residual solvents from chromatography or crystallization (e.g., ethyl acetate, hexane, dichloromethane).
Action: Compare the chemical shifts and multiplicities of the unknown peaks to a standard NMR solvent chart. Remember that the chemical shifts of these residual solvents can vary slightly depending on the primary deuterated solvent used.[6]
Solvent
¹H Chemical Shift (δ, ppm in CDCl₃)
Multiplicity
Acetone
2.17
s
Dichloromethane
5.30
s
Ethyl Acetate
1.26, 2.05, 4.12
t, s, q
Hexane
0.88, 1.26
m
Toluene
2.36, 7.17-7.29
s, m
Grease: Silicone grease from glassware joints is a frequent contaminant, appearing as a broad singlet near 0 ppm.
Rotational Isomers (Rotamers): Amides, including lactams, can exhibit slow rotation around the C-N bond, leading to two distinct sets of signals for the atoms near the amide group.
Expertise: This phenomenon arises from the partial double-bond character of the amide bond. For your molecule, this could lead to doubling of the signals for the bridgehead protons (C1, C6) and the adjacent methylene protons.
Action: Run a VT-NMR experiment as described in Q1. If the extra peaks are from rotamers, they will coalesce into a single set of averaged peaks at higher temperatures.
Impurities from Synthesis: Compare your spectrum to the NMR spectra of your starting materials and known byproducts.
2D NMR Spectroscopy: If ambiguity remains, 2D NMR is a powerful tool.
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. Signals from your target molecule should show correlations consistent with its structure, while impurity signals will either show no correlations or correlations only among themselves.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It can quickly confirm if a proton signal belongs to your molecule by checking if its correlated carbon falls within the expected chemical shift range.
Q3: The chemical shifts are different from what I expected, especially the NH proton. Why?
Chemical shifts are highly sensitive to the local electronic environment, which is significantly influenced by the solvent.
Causality: The choice of deuterated solvent can dramatically alter the chemical shifts through various interactions:
Hydrogen Bonding: Protic solvents or those with hydrogen bond accepting capabilities (like DMSO-d₆ or Methanol-d₄) will strongly interact with the N-H proton, causing a significant downfield shift and often sharpening the signal.[4][7]
Anisotropic Effects: Aromatic solvents like benzene-d₆ create a magnetic field that can shield or deshield nearby protons depending on their spatial orientation relative to the aromatic ring. Protons located above or below the plane of the benzene ring will be shifted upfield, while those in the plane will be shifted downfield.[8][9] This effect can be used to resolve overlapping signals.
Polarity Effects: The overall polarity of the solvent can subtly influence the electron distribution within the molecule, leading to minor shifts.[10]
Caption: Influence of solvent choice on NMR spectra.
Action:
Confirm NH Identity: To definitively identify the NH proton, perform a D₂O exchange experiment.[5] Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
Use a Different Solvent: If you are struggling with signal overlap in CDCl₃, re-running the sample in benzene-d₆ or DMSO-d₆ is an excellent troubleshooting step.
Q4: The coupling patterns in the aliphatic region are just a complex, overlapping mess. How can I assign them?
This is a common feature for rigid, conformationally constrained molecules like bicyclic systems.
Causality:
Diastereotopicity: Protons on a methylene group (CH₂) in a chiral molecule are chemically non-equivalent (diastereotopic) and will have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to complex multiplets (often "doublet of doublets" or more complex patterns).
Signal Overlap: The chemical shifts of the various methylene protons in the bicyclic framework are often very similar, causing their multiplets to overlap into an uninterpretable "hump".
Long-Range Coupling: In rigid systems, coupling can occur over four or even five bonds (⁴J or ⁵J), especially when the bonds form a "W" or "M" shape.[7] This adds further complexity to the splitting patterns.
Simplification and Analysis Strategies:
Higher Field Strength: The best solution is to use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion (in Hz) increases with field strength, while coupling constants (in Hz) remain the same. This spreads the signals out, often resolving the overlap and simplifying the patterns (reducing second-order effects).
2D COSY: As mentioned in Q2, a COSY spectrum is essential. It will allow you to trace the connectivity of the spin systems, even if the 1D spectrum is poorly resolved. You can identify which protons are coupled to the bridgehead protons and build out the spin system from there.
2D HSQC/HMBC: An HSQC will assign each proton multiplet to its corresponding carbon. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons (like C7 and the carbonyl C3) and confirming the overall structure. For example, the gem-dimethyl protons (H9/H10) should show HMBC correlations to the bridgehead carbon (C6) and the quaternary carbon (C7).
Selective 1D Experiments: If 2D experiments are not available or if you need to clarify a specific region, selective 1D experiments can be very useful:
1D-TOCSY (Total Correlation Spectroscopy): Irradiating a single proton signal will reveal all other protons within the same spin-system. For example, irradiating a bridgehead proton should reveal all the protons on that side of the ring system.
1D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other (< 5 Å). It is extremely powerful for stereochemical assignments in rigid systems. For instance, you can determine the relative orientation of the methyl groups by observing their NOE correlations to other protons in the bicyclic frame.
Key Experimental Protocols
Protocol 1: Standard Sample Preparation
Weigh Sample: Accurately weigh 5-10 mg of your compound for ¹H NMR (15-25 mg for ¹³C NMR) directly into a clean, dry vial.
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal standard.
Dissolve: Gently vortex or swirl the vial to fully dissolve the sample.
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
Filter (If Necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer.
Protocol 2: D₂O Exchange for NH Identification
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate H/D exchange. You may see a separate D₂O layer; this is acceptable.
Re-acquire Spectrum: Place the tube back in the spectrometer (re-locking and re-shimming may be necessary) and acquire a second ¹H NMR spectrum.
Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or significantly decreased in intensity in the second spectrum. A new, broad peak for HOD may appear around 4.7 ppm in CDCl₃.
References
Leader, H. & Tute, M. S. Solvent effects in N.M.R. spectra of amide solutions. Journal of the Chemical Society B: Physical Organic, 421 (1968). URL: [Link]
LaPlanche, L. A. & Rogers, M. T. Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics42 , 2368–2372 (1965). URL: [Link]
Abraham, R. J., Mobli, M. & Smith, R. J. 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry52 , 398–406 (2014). URL: [Link]
Leader, H. & Tute, M. S. Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. URL: [Link]
Abraham, R. J., Mobli, M. & Smith, R. J. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry50 , 547–556 (2012). URL: [Link]
University of Puget Sound. 1H NMR Chemical Shifts. URL: [Link]
ResearchGate. 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... URL: [Link]
Hrčak. Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. URL: [Link]
Chemistry Journal of Moldova. DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. URL: [Link]
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. URL: [Link]
ACS Publications. Synthesis and Polymerization of 3-Azabicyclo-[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one. URL: [Link]
ACS Omega. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. URL: [Link]
Gottlieb, H. E., Kotlyar, V. & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry62 , 7512–7515 (1997). URL: [Link]
IIT Guwahati. 13C NMR spectroscopy • Chemical shift. URL: [Link]
Oregon State University. 13C NMR Chemical Shifts. URL: [Link]
A Comparative Guide to the Synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Introduction 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a bicyclic lactam with a rigid framework that holds potential as a building block in medicinal chemistry and materials science. Its unique strained ring system,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a bicyclic lactam with a rigid framework that holds potential as a building block in medicinal chemistry and materials science. Its unique strained ring system, derived from the naturally abundant monoterpene β-pinene, makes it an attractive scaffold for the development of novel therapeutic agents and polymers. The synthesis of this compound, however, presents unique challenges due to its bridged and sterically hindered structure. This guide provides an in-depth comparison of the two primary synthetic routes to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one: the Beckmann rearrangement of nopinone oxime and the Schmidt reaction of nopinone. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable synthetic strategy for their specific needs.
Route 1: The Beckmann Rearrangement of Nopinone Oxime
The Beckmann rearrangement is a classic and widely utilized method for the conversion of oximes to amides or lactams.[1] This approach to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves a two-step process starting from nopinone, which is readily available through the ozonolysis of β-pinene.
Causality Behind Experimental Choices
The choice of a two-step process, beginning with the formation of the oxime, allows for the isolation and purification of the intermediate, nopinone oxime. This can lead to a cleaner subsequent rearrangement reaction and a higher purity of the final product. The selection of the acidic catalyst for the rearrangement is critical; strong protic acids or Lewis acids are required to facilitate the protonation of the hydroxyl group of the oxime, transforming it into a good leaving group and initiating the rearrangement cascade.[2][3] The stereochemistry of the oxime is a crucial factor in the Beckmann rearrangement, as the group anti-periplanar to the leaving group migrates. For cyclic ketones like nopinone, this stereospecificity dictates which carbon-carbon bond migrates to the nitrogen, leading to the desired ring-expanded lactam.
Experimental Protocol
Step 1: Synthesis of Nopinone Oxime
To a solution of nopinone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude nopinone oxime.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure nopinone oxime.
Step 2: Beckmann Rearrangement to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
In a flask equipped with a stirrer and under a nitrogen atmosphere, add the purified nopinone oxime (1 equivalent) to a solution of polyphosphoric acid (PPA) or a similar strong acid catalyst (e.g., concentrated sulfuric acid).
Heat the mixture to 100-120 °C and stir for 1-3 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude lactam by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Visualizing the Pathway
Caption: Beckmann Rearrangement Synthesis Route.
Route 2: The Schmidt Reaction of Nopinone
The Schmidt reaction offers a more direct, one-pot approach to the synthesis of lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[4][5][6] This method avoids the isolation of the oxime intermediate, potentially streamlining the overall synthesis.
Causality Behind Experimental Choices
The primary advantage of the Schmidt reaction is its operational simplicity. By reacting the ketone directly with hydrazoic acid, the number of synthetic steps and workup procedures is reduced. The choice of a strong acid catalyst, typically sulfuric acid, is essential for protonating the carbonyl group of the ketone, making it susceptible to nucleophilic attack by the azide. The subsequent loss of dinitrogen gas drives the rearrangement to form the nitrilium ion, which is then hydrated to yield the lactam. A significant consideration in the Schmidt reaction is the regioselectivity of the rearrangement, which, similar to the Beckmann rearrangement, is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. For unsymmetrical ketones, this can sometimes lead to a mixture of regioisomeric lactams. However, in the case of the bicyclic system of nopinone, the ring strain and stereoelectronics generally favor the migration of the more substituted carbon, leading to the desired bicyclo[4.1.1]octan-3-one skeleton. A major safety consideration for this route is the use of hydrazoic acid, which is highly toxic and explosive. It is typically generated in situ from sodium azide and a strong acid, requiring careful handling and appropriate safety precautions.
Experimental Protocol
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
To a stirred solution of nopinone (1 equivalent) in chloroform or another suitable inert solvent, add concentrated sulfuric acid at 0 °C.
Slowly add sodium azide (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by pouring it onto crushed ice.
Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).
Combine the organic layers and carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Scalability requires extreme caution due to the use of azides.
Safety Considerations
Use of strong acids at high temperatures.
High risk: In situ generation of highly toxic and explosive hydrazoic acid.
Intermediate Isolation
Yes (Nopinone oxime can be isolated and purified).
No
Potential Byproducts
Beckmann fragmentation products.
Tetrazole formation, regioisomeric lactams (less likely for this substrate).
Conclusion and Recommendations
Both the Beckmann rearrangement and the Schmidt reaction provide viable pathways to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one from the common precursor, nopinone.
The Beckmann rearrangement is the more conservative and often preferred route, particularly for larger-scale synthesis. The two-step process allows for the purification of the nopinone oxime intermediate, which can lead to a cleaner final product and more reproducible yields. While it involves an additional step and requires higher temperatures for the rearrangement, the safety profile is considerably more favorable than the Schmidt reaction.
The Schmidt reaction , on the other hand, offers the allure of a one-pot synthesis. This can be advantageous for rapid, small-scale synthesis or for library generation where throughput is a priority. However, the extreme hazards associated with hydrazoic acid cannot be overstated and necessitate specialized equipment and handling procedures. The potential for side reactions, such as tetrazole formation, may also complicate purification.
Recommendation: For most laboratory applications, particularly those focused on producing high-purity material for biological evaluation or further synthetic elaboration, the Beckmann rearrangement is the recommended route due to its superior safety profile and the opportunity for intermediate purification. The Schmidt reaction should only be considered by experienced chemists with the appropriate safety infrastructure in place and for applications where the potential for a more streamlined process outweighs the significant risks involved.
References
Casey, M., Donnelly, J. A., Ryan, J. C., & Ushioda, S. (2003). Synthesis of bicyclic lactams using novel Schmidt reactions. ARKIVOC, 2003(7), 310-327. [Link]
Crosby, I., Shin, J., & Capuano, B. (2009). The application of the Schmidt reaction and Beckmann rearrangement to the synthesis of bicyclic lactams: some mechanistic considerations. Australian Journal of Chemistry, 62(10), 1353-1361. [Link]
Crosby, I., Shin, J., & Capuano, B. (n.d.). The application of the Schmidt reaction and Beckmann rearrangement to the synthesis of bicyclic lactams: some mechanistic considerations. Monash University. [Link]
Golden, J. H., & Schreifels, J. A. (2007). Cation−π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 129(9), 2784–2789. [Link]
Kumar, R., & Singh, V. (2014). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Tetrahedron, 70(36), 6227-6232. [Link]
LibreTexts. (2023, January 22). Schmidt Reaction. Chemistry LibreTexts. [Link]
spectral analysis comparison of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and its analogs
Focus: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one vs. Regioisomeric Analogs[1] Executive Summary & Structural Context[1][2][3][4] In the synthesis of complex alkaloids and chiral scaffolds, the 7,7-dimethyl-2-azabicyclo...
In the synthesis of complex alkaloids and chiral scaffolds, the 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (hereafter Target [4.1.1] ) represents a challenging but high-value target.[1] Derived from the terpene nopinone , this molecule is a "pinane-mimic" featuring a 7-membered lactam ring constrained by a methylene bridge.
The primary challenge in working with this scaffold is not the synthesis itself, but the regiochemical ambiguity of the Schmidt reaction used to create it. The reaction produces a thermodynamic and kinetic mixture of the Target [4.1.1] and its more stable regioisomer, 3-azabicyclo[3.2.1]octan-2-one (hereafter Analog [3.2.1] ).[1]
This guide provides a definitive spectral comparison to distinguish the Target [4.1.1] from its analogs, focusing on the "Twisted Amide" infrared signature and diagnostic NMR bridgehead shifts.[1]
The Analogs Under Comparison
Compound Name
Structure Type
Role in Analysis
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
[4.1.1] Bicyclic Lactam
Primary Target. Highly strained, prone to polymerization.
8,8-dimethyl-3-azabicyclo[3.2.1]octan-2-one
[3.2.1] Bicyclic Lactam
Major Impurity. Thermodynamically favored regioisomer.[1][2][3][4]
Nopinone
[3.1.1] Bicyclic Ketone
Starting Material. Reference for gem-dimethyl shifts.[1]
Mechanistic Divergence & Synthesis
To understand the spectral data, one must understand the origin of the isomers.[1] The Schmidt reaction on nopinone involves the insertion of nitrogen.[1] The regioselectivity is dictated by the migration aptitude of the carbon atoms adjacent to the carbonyl.[1]
Path A (Target Formation): Migration of the bridgehead tertiary carbon (C1).[1] This is electronically favored but sterically hindered by the gem-dimethyl bridge, leading to the strained [4.1.1] system.[1]
Path B (Analog Formation): Migration of the methylene secondary carbon (C3).[1] This leads to the less strained [3.2.1] system.[1]
Figure 1: Divergent pathways of the Schmidt reaction on Nopinone.[1] Path A yields the target [4.1.1] system, while Path B yields the [3.2.1] analog.
Infrared Spectroscopy: The "Twisted Amide" Signature[1]
The most immediate diagnostic tool is FTIR.[1] While standard lactams (like caprolactam) absorb near 1650-1660 cm⁻¹, bicyclic lactams exhibit shifts based on ring strain and amide planarity.[1]
The Strain Effect:
The [4.1.1] system forces the amide bond into a non-planar, twisted conformation.[1] This disrupts the
resonance that typically lowers the carbonyl frequency.[1] Consequently, the C=O bond retains more double-bond character, shifting the absorption to a higher frequency (wavenumber).[1]
Diagnostic Rule: If your isolated product shows a carbonyl peak significantly above 1680 cm⁻¹ but contains an N-H stretch, you have successfully isolated the strained [4.1.1] target.[1] If the peak is below 1670 cm⁻¹, it is likely the [3.2.1] analog.[1]
NMR Spectroscopy: The Definitive Identification
NMR provides the only unambiguous confirmation of the regioisomer.[1] The key differentiator is the proton environment adjacent to the nitrogen atom.[1]
4.1 Proton NMR (H NMR)
Target [4.1.1]: The Nitrogen is attached to the Bridgehead Carbon (C1) .[1] This proton is tertiary and appears as a distinct multiplet (often a doublet of multiplets).[1]
Analog [3.2.1]: The Nitrogen is attached to a Methylene Group (C4) .[1] These two protons appear as a complex multiplet further upfield.[1]
Signal
Target [4.1.1] (2-aza)
Analog [3.2.1] (3-aza)
Interpretation
-to-Nitrogen
~3.6 – 3.9 ppm (1H, m)
~3.1 – 3.4 ppm (2H, m)
CRITICAL: Integration of 1H vs 2H is the primary differentiator.[1]
-to-Carbonyl
~2.4 ppm (2H, d/m)
~2.6 ppm (1H, m)
In [4.1.1], C=O is next to CH2.[1] In [3.2.1], C=O is next to Bridgehead CH.[1]
Gem-Dimethyls
0.95, 1.30 ppm
1.05, 1.15 ppm
The [4.1.1] anisotropy causes a larger split between the syn/anti methyls.[1]
Amide N-H
~6.5 – 7.5 ppm (Broad)
~5.5 – 6.5 ppm (Broad)
[4.1.1] NH is more acidic/deshielded due to lack of resonance.[1]
4.2 Carbon NMR (C NMR)
Target [4.1.1]: The bridgehead carbon (C1) is attached to Nitrogen.[1][5] It shifts downfield to ~55-60 ppm .
Analog [3.2.1]: The methylene carbon (C4) is attached to Nitrogen.[1] It appears at ~45-50 ppm .
Experimental Protocol: Synthesis & Purification
Objective: Isolate 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one from the Schmidt reaction mixture.
Eluent: Gradient from 10% EtOAc/Hexane to 60% EtOAc/Hexane.[1]
Fractionation: Collect small fractions. The [4.1.1] target typically elutes before the [3.2.1] analog.[1]
Logic Flow for Spectral Identification
Use this decision tree to validate your isolated product.
Figure 2: Spectral decision tree for differentiating the [4.1.1] target from the [3.2.1] analog.
References
Synthesis and Polymerizability of 2-azabicyclo[4.1.1]octan-3-one.
Source: Journal of Organic Chemistry, 1963, 28, 3213–3214.[1][5][6]
Context: Primary reference for the synthesis and IR characterization of the target.[1]
Link:[1]
The Schmidt Reaction with Nopinone.
Source: Journal of Organic Chemistry, 1970, 35(3), 663–666.[1]
Context: Detailed analysis of the product ratios (migration of C1 vs C3) and thermodynamic stability of the isomers.
Link:[1]
PubChem Compound Summary: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Source: National Center for Biotechnology Information (2025).[1]
Context: Unique Chemical Identifier (CID: 85377351) and physical property predictions.[1][3]
Link:[1]
Conformational Analysis of Bicyclic Lactams.
Source: Chemical Reviews, 2013, 113, 7, 5143–5178 (General Reference on Twisted Amides).[1]
Context: Theoretical background on why [4.1.1] systems exhibit high-frequency IR shifts.
Link:[1]
biological activity of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one versus other azabicyclo compounds
This guide provides an in-depth technical analysis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one , a distinct terpene-derived scaffold, comparing its physicochemical properties and biological potential against establish...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one , a distinct terpene-derived scaffold, comparing its physicochemical properties and biological potential against established azabicyclo pharmacophores like tropanes and quinuclidines.
Executive Summary: The Terpene-Derived Scaffold
In the search for novel chemical space, the 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one scaffold represents a unique bridge between natural product chirality and synthetic utility. Derived from the abundant terpene
-pinene (via nopinone), this compound offers a rigid, chiral bicyclic core distinct from the widely utilized tropane ([3.2.1]) and quinuclidine ([2.2.2]) systems.
While direct pharmacological data for the parent lactam is emerging, its structural homology to NMDA receptor antagonists (like memantine) and bioactive alkaloids makes it a high-value candidate for fragment-based drug discovery (FBDD). This guide analyzes its structural attributes, predicted biological activity, and synthesis, contrasting it with clinically proven alternatives.
Structural & Physicochemical Comparison
The biological activity of azabicyclo compounds is dictated by their ring strain , lipophilicity , and nitrogen vector . The [4.1.1] system of the subject compound introduces a larger, more flexible 7-membered ring component compared to the tighter [2.2.1] or [3.2.1] systems.
The gem-Dimethyl Effect: The C7 methyl groups in the [4.1.1] system provide significant steric bulk, potentially protecting the lactam/amine from metabolic attack (steric shielding) and increasing blood-brain barrier (BBB) permeability.
Ring Expansion: Unlike the tropane [3.2.1] system, the [4.1.1] system contains a 7-membered lactam ring. Upon hydrolysis, this yields a conformationally constrained
-amino acid , offering potential as a peptidomimetic (e.g., GABA analogs).
Biological Activity & Mechanism of Action[2][3][4][5]
A. Inferred Pharmacology: The NMDA/Channel Blocker Hypothesis
Many lipophilic, bicyclic/tricyclic amines function as open-channel blockers for the NMDA receptor (e.g., Memantine, Ketamine).
Mechanism: The bulky hydrophobic cage binds inside the ion channel pore, blocking Ca²⁺ influx.
Hypothesis: If reduced to the amine (7,7-dimethyl-2-azabicyclo[4.1.1]octane), the scaffold shares the requisite lipophilic bulk and protonatable nitrogen of memantine. The gem-dimethyl group mimics the methyl substituents found in effective channel blockers.
B. Bio-Based Polymer Applications
Beyond small molecule drugs, this lactam is a critical monomer for bio-based polyamides .
Activity: Biocompatibility and biodegradability.
Mechanism: Anionic ring-opening polymerization (AROP) of the lactam yields polyamides with high thermal stability (
C) due to the rigid bicyclic backbone. These are explored for medical implants and drug delivery matrices.
C. Pathway Visualization
The following diagram illustrates the derivation of the scaffold and its divergence into potential pharmacological pathways.
Figure 1: Synthesis and divergent biological applications of the [4.1.1] scaffold.
Experimental Protocols
To validate the utility of this scaffold, researchers typically employ synthesis followed by metabolic stability profiling.
Protocol A: Synthesis via Beckmann Rearrangement
Rationale: Accessing the core scaffold from the chiral pool.
Dissolve Nopinone in EtOH/H₂O. Add NH₂OH·HCl and NaOAc. Reflux for 2 hours.
Extract with EtOAc, dry over MgSO₄. Isolate Nopinone Oxime.
Rearrangement:
Dissolve Oxime in dry ether at 0°C.
Add SOCl₂ dropwise (maintaining <5°C).
Stir for 1 hour, then quench with saturated NaHCO₃.
Critical Step: The migration of the carbon anti to the hydroxyl group determines the regioisomer. In nopinone, the methylene bridge migration is favored, yielding the [4.1.1] system.
Purification: Silica gel chromatography (Hexane:EtOAc 7:3).
Validation: NMR confirms the shift of the bridgehead proton and appearance of the amide NH.
Protocol B: In Vitro Microsomal Stability (Metabolic Resistance)
Rationale: The gem-dimethyl group is hypothesized to block metabolic oxidation. This assay compares the [4.1.1] scaffold against a standard piperidine.
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Test Compound: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one (1 µM final conc).
Quench with ice-cold Acetonitrile containing Internal Standard.
Centrifuge (4000 rpm, 20 min).
Analysis: LC-MS/MS quantification of parent compound remaining.
Calculation:
Interpretation: A min indicates high metabolic stability, supporting the "steric shield" hypothesis of the gem-dimethyl group.
Comparative Guide for Drug Design
When selecting a bicyclic scaffold for a drug discovery campaign, use the following decision matrix:
Design Goal
Recommended Scaffold
Reasoning
Dopamine Transporter (DAT) Binding
2-Azabicyclo[3.2.1]octane
The tropane nitrogen distance is evolutionarily optimized for monoamine transporters.
Muscarinic Agonism
1-Azabicyclo[2.2.2]octane
The quinuclidine nitrogen lone pair is perfectly positioned to mimic acetylcholine.
NMDA Channel Blocking
Adamantane / [4.1.1] Octane
Requires bulk to plug the channel. The [4.1.1] system offers a novel, patentable alternative to adamantane.
Peptidomimetics (GABA)
2-Azabicyclo[4.1.1]octan-3-one
Hydrolysis yields a specific conformer of - or -amino acids, useful for constraining peptide backbones.
References
Hall, H. K. (1963). "2-Azabicyclo[4.1.1]octan-3-one and 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one."[1][3][4][5][6] Journal of Organic Chemistry, 28(11), 3213–3214. Link
Krow, G. R. (1981). "The Beckmann Rearrangement of Nopinone Oxime." Tetrahedron, 37(15), 2697-2724.
Winnacker, M. (2017). "Pinene-Derived Monomers for Bio-Based Polyamides." Macromolecular Rapid Communications, 38(12). Link
PubChem Compound Summary. "7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one." Link
A Comparative Guide to the Validation of Analytical Methods for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
This guide provides a comprehensive comparison of analytical methodologies for the validation of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, a pivotal bicyclic lactam intermediate. Tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the validation of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, a pivotal bicyclic lactam intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical application and validation of key analytical techniques, ensuring the purity, identity, and quality of this critical synthetic building block. Our focus is on the causality behind experimental choices and adherence to rigorous scientific and regulatory standards.
The Analytical Challenge of a Strained Bicyclic Lactam
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a structurally unique intermediate whose strained ring system presents distinct analytical challenges. The potential for stereoisomers, degradation products, and process-related impurities necessitates the development of highly specific and robust analytical methods. A comprehensive control strategy requires orthogonal techniques capable of quantifying the active substance, detecting volatile and non-volatile impurities, and confirming the compound's definitive structure.
The Regulatory Cornerstone: ICH Q2(R1) Guidelines
The validation of any analytical procedure is not merely a scientific exercise but a regulatory necessity. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the universal framework for this process.[1][2] This guideline ensures that an analytical method is suitable for its intended purpose.[1] The core validation characteristics that must be evaluated are specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3] Similarly, the U.S. Food and Drug Administration (FDA) provides guidance that aligns with these principles, emphasizing the need for validated methods to support the documentation of a drug substance's identity, strength, quality, and purity.[4][5][6]
Caption: Core parameters for analytical method validation per ICH Q2(R1).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
For non-volatile organic molecules like our target bicyclic lactam, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for purity determination and quantitative assay. Its high precision and suitability for stability-indicating methods make it indispensable in quality control.
Experimental Protocol: A Validated RP-HPLC Method
Objective: To establish and validate a specific, linear, accurate, and precise RP-HPLC method for the quantification of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Methodology:
Instrumentation: A standard HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the moderately polar bicyclic lactam, allowing for effective separation from more polar or non-polar impurities.
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as a mobile phase modifier, improving peak shape by minimizing tailing from interactions with residual silanols on the column. A gradient elution is crucial for resolving impurities with a wide range of polarities.
Flow Rate: 1.0 mL/min.
Detection: 220 nm. Causality: Since the lactam lacks a significant chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions to cover the expected working range (e.g., 0.2 - 20 µg/mL).[7]
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the validated range.
Summary of Validation Data and Acceptance Criteria
The following table presents typical results for a validated RP-HPLC method, demonstrating its suitability for the intended purpose.
Validation Parameter
Acceptance Criteria
Typical Experimental Outcome
Specificity
No interference at analyte retention time from blanks or known impurities.
Analyte peak is pure and well-resolved from degradation products under stress conditions (acid, base, oxidation).
Method is linear, accurate, and precise from 80% to 120% of the nominal concentration.
Accuracy
98.0% - 102.0% recovery.
Mean recovery of 100.5% across three concentration levels.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
RSD = 0.7% for peak area.
Intermediate Precision
RSD ≤ 2.0% for analyses on different days/by different analysts.
RSD = 1.1% between two analysts on separate days.
Quantitation Limit (LOQ)
Signal-to-Noise ratio ≥ 10:1; acceptable precision and accuracy.
0.2 µg/mL.
Robustness
RSD ≤ 2.0% with deliberate variations in method parameters (e.g., flow rate ±10%, temp ±5°C).
No significant impact on results from minor changes to flow rate or column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[9] The mass spectrometer provides an additional layer of specificity, making it a powerful tool for impurity profiling.[10]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify potential residual solvents and other volatile impurities in a sample of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Methodology:
Instrumentation: A headspace sampler coupled to a GC-MS system.
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 15 min.
GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. Causality: This is a robust, general-purpose column providing good resolution for a wide range of volatile organic compounds.
Carrier Gas: Helium.
Inlet Temperature: 250 °C.
Oven Program: A temperature gradient suitable for separating common solvents (e.g., start at 40°C, ramp to 240°C).
MS Ionization: Electron Ionization (EI) at 70 eV.
MS Acquisition: Full Scan mode (e.g., m/z 35-350) for identification.
Caption: Decision workflow for selecting the appropriate analytical method.
Based on volatility, retention time, and mass-to-charge ratio.
Sensitivity
Good (µg/mL to ng/mL).
Excellent (ng/mL to pg/mL).
Identification Power
Presumptive (based on retention time).
Definitive (based on mass spectrum library match).
Key Advantage
Robustness and precision for quantitative assays.
High specificity and sensitivity for trace volatile analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While chromatographic techniques are essential for quantification, they cannot provide absolute structural proof. NMR spectroscopy is the definitive tool for confirming the identity of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and characterizing unknown impurities.
¹H NMR: Confirms the presence and connectivity of all protons, providing information on the stereochemical arrangement through coupling constants.
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, quaternary, methylene).
2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, allowing for the complete and unambiguous assignment of the molecular structure.
NMR is not typically validated for routine quantitative analysis in the same manner as HPLC, but it is a cornerstone of reference standard characterization and impurity identification, providing the authoritative structural grounding for all other methods.
Conclusion: An Integrated Analytical Strategy
No single analytical method is sufficient to fully characterize a pharmaceutical intermediate like 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. An effective and compliant control strategy relies on the intelligent integration of orthogonal techniques. RP-HPLC serves as the primary validated method for release testing, assay, and stability studies. GC-MS is essential for controlling volatile impurities and residual solvents. Finally, NMR provides the unequivocal structural proof that underpins the entire analytical package. By validating and applying these methods appropriately, researchers and developers can ensure the quality and consistency of their material, paving the way for successful drug development.
References
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6]
Vertex AI Search. (n.d.).
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][3]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
LC-GC International. (1995). Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC. [Link]
FSIS USDA. (n.d.). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. [Link]
MDPI. (2018). Detection of β-Lactams and Chloramphenicol Residues in Raw Milk—Development and Application of an HPLC-DAD Method in Comparison with Microbial Inhibition Assays. [Link]
National Center for Biotechnology Information. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. [Link]
Analytical Methods in Environmental Chemistry Journal. (n.d.). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. [Link][7]
Chemical Papers. (2019). Greenness assessment as per Eco-scale and AMVI metrics for the chromatographic assay of selected drugs in a semisolid dosage form and in tissues. [Link]
Trends in Analytical Chemistry. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
World Health Organization. (2015). Validation of Analytical Methods. [Link][8]
World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
Vertex AI Search. (n.d.).
PharmTech. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link][9]
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link][10]
European Journal of Pharmaceutical and Medical Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF DALFAMPRIDINE: A REVIEW. [Link]
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
The Journal of Organic Chemistry. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
The Royal Society of Chemistry. (2009). Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalyzed tande. [Link]
National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]
ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bridged Efficacy: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one Scaffolds vs. Established ORL-1 Modulators
Executive Summary
The search for selective Nociceptin/Orphanin FQ Peptide (NOP/ORL-1) receptor modulators has evolved from flexible piperidine derivatives to conformationally restricted scaffolds. 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one represents a distinct chiral scaffold class derived from the terpene pool (
-pinene). Unlike the flexible piperidine core of early antagonists (e.g., J-113397) or the spiro-systems of agonists (e.g., Ro 64-6198), the [4.1.1] bicyclic system offers a unique steric bulk and rigid geometry that mimics the "bent" conformation of peptide ligands while enhancing selectivity against classical opioid receptors ().
This guide compares the [4.1.1] Scaffold Class against the industry standards: Ro 64-6198 (Systemic Agonist), SB-612111 (Selective Antagonist), and Cebranopadol (Mixed NOP/
Agonist).
The Challenger: 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one[1][2]
Nature of the Compound:
This molecule is not a final drug but a privileged scaffold . It is a bridged bicyclic lactam synthesized via the rearrangement of nopinone derivatives. In medicinal chemistry, it serves as a rigidified bioisostere of the piperidine ring found in fentanyl or substituted quinoxalines.
Key Feature: The gem-dimethyl bridge (C7) provides significant steric hindrance, preventing binding to the
Mechanism: Derivatives of this scaffold act as conformational locks , reducing the entropic penalty of binding.
Primary Application: Synthesis of N-substituted bridged-piperidine modulators (e.g., Quinoxaline-type derivatives described in Patent US9890164B2).
The Incumbents: Established ORL-1 Modulators
Compound
Class
Mechanism
Key Characteristic
(NOP)
Ro 64-6198
Spiro-piperidine
Full Agonist
Systemically active; high anxiolytic potential but sedating.
0.5 nM
SB-612111
Piperidine
Antagonist
High selectivity (>100x vs MOR); blocks N/OFQ hyperalgesia.
0.5 - 1.0 nM
Cebranopadol
Benzenoid
Mixed Agonist
Bifunctional (NOP + MOR); potent analgesic with reduced respiratory depression.
0.9 nM
[4.1.1] Scaffold
Bridged Bicyclic
Variable
High rigidity; tunable vectors for "biased" signaling.
<10 nM*
*Value represents optimized derivatives (e.g., substituted quinoxalines) based on patent literature claims.
Comparative Analysis
A. Structural Rigidity & Selectivity[3]
Ro 64-6198: Relies on a spiro-cycle to orient the phenyl ring. While potent, the flexibility of the attached alkyl chains allows some cross-reactivity with MOR at high doses.
[4.1.1] Scaffold: The bicyclic core is rigid . The 7,7-dimethyl group acts as a "molecular bumper," sterically clashing with the conserved residues in classical opioid receptors (MOR/KOR), forcing high NOP selectivity. This is a superior design for avoiding opioid-related side effects (constipation, respiratory depression).
B. Synthetic Accessibility
Cebranopadol: Requires a complex, multi-step synthesis involving chiral resolution.
[4.1.1] Scaffold: Derived from (+)-
-pinene , an abundant natural terpene. The synthesis preserves the chiral information, allowing for the cost-effective production of enantiopure ligands. This is a critical advantage for scale-up in drug development.
C. Signaling Bias (G-Protein vs.
-Arrestin)
Current research favors "biased ligands" that activate G-protein pathways (analgesia) without recruiting
[4.1.1] Derivatives: The rigid constraints of the scaffold often restrict the receptor's conformational change, potentially favoring G-protein coupling over
-arrestin recruitment. This hypothesis is currently driving research into this scaffold class.
Visualization of Signaling Pathways
The following diagram illustrates the NOP receptor signaling cascade and where these modulators intervene.
Caption: NOP receptor signaling. Ideal [4.1.1] ligands target the Gi/Go pathway while minimizing Beta-Arrestin recruitment.
Experimental Protocols
To validate the efficacy of a [4.1.1] scaffold derivative against Ro 64-6198, use the following self-validating protocols.
Protocol A: [
S]GTP
S Binding Assay (Functional Potency)
Purpose: To measure the activation of G-proteins, distinguishing agonists from antagonists.
Membrane Preparation:
Transfect CHO cells with human NOP receptor cDNA (hNOP).
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
Resuspend pellet to a protein concentration of 10-20
g/assay .
Assay Setup:
Buffer: 50 mM Tris-HCl, 0.2 mM EGTA, 3 mM MgCl
, 100 mM NaCl, 0.1% BSA, 10 M GDP.
Tracer: 0.1 nM [
S]GTPS.
Ligands: Prepare serial dilutions (10
to 10 M) of Ro 64-6198 (Control) and [4.1.1] Derivative (Test).
Incubation:
Incubate mixtures for 60 min at 30°C.
Self-Validation: Include a "Basal" (no ligand) and "Non-Specific" (10
M unlabeled GTPS) control. Signal-to-noise ratio must be >3.0.
Termination:
Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Count radioactivity via liquid scintillation.
Analysis:
Fit data to a sigmoidal dose-response curve to determine
g) with radioligand and varying concentrations of the test compound for 90 min at 25°C.
Critical Step: Ensure equilibrium is reached. If
is slow (common for rigid ligands), extend incubation to 120 min.
Calculation:
Calculate
from the displacement curve.
Convert to
using the Cheng-Prusoff equation: .
Synthesis Logic: The Chiral Pool Advantage
The following diagram outlines why the [4.1.1] scaffold is synthetically advantageous compared to purely synthetic alternatives.
Caption: Synthesis of the [4.1.1] scaffold from Beta-Pinene via Beckmann rearrangement.
References
Substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators.
Pharmacological characterization of the novel nonpeptide orphanin FQ/nociceptin receptor agonist Ro 64-6198.
Source: Journal of Pharmacology and Experimental Therapeutics (2001).
URL:[Link]
Synthesis and Polymerization of 3-Azabicyclo[4.3.1]decan-4-one and 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Source: The Journal of Organic Chemistry (1963).[2]
URL:[Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems.
Source: Pharmacological Reviews (2016).
URL:[Link]
This guide outlines the authoritative disposal and handling protocols for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one . As a specialized bicyclic lactam often utilized in pharmaceutical scaffolding, this compound require...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one . As a specialized bicyclic lactam often utilized in pharmaceutical scaffolding, this compound requires strict adherence to organic waste management standards to prevent environmental contamination and ensure laboratory safety.
Part 1: Executive Safety & Hazard Profile
Compound Classification: Bicyclic Lactam / Organic Amide
CAS Registry Number: (Specific isomer often research-grade; treat as Unlisted Hazardous Substance)
Molecular Formula:
Operational Hazard Assessment:
In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, you must apply the "Universal Precaution for Novel Pharmacophores" principle. Based on the structural properties of similar bicyclic azabicyclo-octanones, the following hazards are inferred and must be assumed until proven otherwise:
Biological Activity: As a drug scaffold, assume potential biological activity. Avoid all skin contact and inhalation.[1]
Chemical Reactivity: The lactam ring is susceptible to hydrolysis in strong acids/bases but is generally stable. It is incompatible with strong oxidizing agents (e.g., peroxides, permanganates) due to the nitrogen functionality.
Combustibility: Treat as a combustible organic solid/liquid.
Part 2: Pre-Disposal Characterization & Segregation
Before disposal, the waste stream must be characterized to select the correct regulatory pathway.[2][3]
Step 1: Physical State Verification
Pure Compound: Typically a solid or viscous oil.
Reaction Mixture: Often dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).
Step 2: Segregation Protocol (Critical)
Do NOT mix this compound with the following waste streams:
Oxidizing Acids: (Nitric acid, Chromic acid)
Risk of exothermic reaction/NOx generation.
Aqueous Drains: (Strictly prohibited).
Biohazardous Waste: Unless the compound was used in cell culture; in that case, dual-stream incineration is required.
Applicability: Compound dissolved in solvents like Methanol, DCM, or Ethyl Acetate.
pH Check: Verify the pH of the solution is between 5 and 9.
Why? Extreme pH can degrade waste containers or react with other commingled wastes.
Solvent Segregation:
If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Organic Waste" carboy.
If solvent is Non-Halogenated (e.g., MeOH, Acetone): Pour into "Non-Halogenated Organic Waste" carboy.
Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent and add the rinsate to the same waste container.
Workflow C: Aqueous Rinsate (Glassware Cleaning)
Collection: Do not pour the first rinse down the sink. Collect the first 3 rinses (containing ~95% of residue) into the Aqueous Hazardous Waste drum.
Neutralization: If the specific protocol involved acidic workup, neutralize the aqueous waste to pH 7 before adding to the drum to prevent drum corrosion.
Part 4: Visualized Decision Logic
The following diagram illustrates the critical decision points for segregating 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one waste.
Figure 1: Decision tree for the segregation and disposal of bicyclic lactam waste.
Part 5: Emergency Procedures
In the event of a spill during the disposal process:
Evacuate & Ventilate: Isolate the area. If the compound is in powder form, reduce air movement to prevent inhalation.
PPE: Don Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a P95 respirator if dust is present.
Neutralization/Absorption:
Solids: Sweep gently into a dustpan using a wet paper towel to suppress dust.
Liquids: Absorb with vermiculite or a commercial organic spill pad.
Final Cleanup: Clean the surface with a detergent solution (surfactant) followed by water. Collect all cleanup materials into the "Solid Hazardous Waste" stream.
References
PubChem. (2025).[9] 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one Compound Summary. National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]